3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
Description
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Properties
IUPAC Name |
3,5-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYBAFJGRDWBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis and Application of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine: A Guide for Advanced Drug Discovery
Introduction: The 7-Azaindole Core and the Strategic Importance of Dibromination
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has rendered it a valuable pharmacophore for the development of potent kinase inhibitors.[1][2] The strategic introduction of bromine atoms onto this core at the 3 and 5-positions yields 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine, a highly versatile and reactive building block. The presence of two distinct bromine atoms allows for selective and sequential functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics. This guide provides an in-depth analysis of the fundamental properties, synthesis, and strategic applications of this compound for researchers and professionals in drug development.
Core Physicochemical and Electronic Properties
Understanding the inherent properties of this compound is paramount to its effective utilization in synthesis.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₄Br₂N₂ | [3] |
| Molecular Weight | 275.93 g/mol | [3] |
| Appearance | Typically an off-white to brown or pink crystalline powder. | [4] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [3] |
Basicity and pKa: An Electron-Deficient Scaffold
The basicity of the 1H-pyrrolo[2,3-b]pyridine core is a critical determinant of its interaction with biological targets and its behavior in chemical reactions. The lone pair of electrons on the pyridine nitrogen (N-7) is the primary site of protonation. However, the fusion of the electron-rich pyrrole ring and the electron-withdrawing nature of the two bromine atoms significantly modulates this basicity.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be achieved through the direct bromination of the parent 1H-pyrrolo[2,3-b]pyridine. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and achieve the desired dibrominated product.
Experimental Protocol: Synthesis of this compound
This protocol is based on established bromination methods for heterocyclic systems.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with water and extract with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization
The structural confirmation of this compound relies on standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the data for 5-bromo-1H-pyrrolo[2,3-b]pyridine[5][6], the chemical shifts for the 3,5-dibromo analog in DMSO-d₆ can be predicted. The proton at C-2 of the pyrrole ring will likely appear as a singlet, while the protons at C-4 and C-6 on the pyridine ring will also be singlets due to the adjacent bromine substituents. The N-H proton of the pyrrole will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms of the bicyclic core. The carbons bearing bromine atoms (C-3 and C-5) will be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with the molecular ion peaks corresponding to the calculated molecular weight of 275.93 g/mol .
Chemical Reactivity and Strategic Applications in Drug Discovery
The true utility of this compound lies in its potential for selective, sequential functionalization. The bromine atoms at the 3 and 5-positions exhibit differential reactivity, which can be exploited in various palladium-catalyzed cross-coupling reactions.
Differential Reactivity in Cross-Coupling Reactions
The C-5 position of the 1H-pyrrolo[2,3-b]pyridine core is generally more electron-deficient than the C-3 position. This electronic difference can be leveraged to achieve selective reactions. For instance, a Suzuki-Miyaura coupling might preferentially occur at the C-5 position under carefully controlled conditions, leaving the C-3 bromine intact for subsequent modification. This sequential approach is invaluable for building molecular complexity and generating libraries of analogs for structure-activity relationship (SAR) studies.
Caption: Sequential functionalization of this compound.
Application in Kinase Inhibitor Synthesis
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors, mimicking the adenine portion of ATP. The 3,5-disubstituted pattern has been specifically explored in the development of potent inhibitors for various kinases.
A notable example is the discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[7] The development of such inhibitors often involves a strategy where one substituent occupies the ATP-binding site and interacts with the hinge region, while the other substituent extends into a hydrophobic pocket to enhance potency and selectivity. This compound serves as an ideal starting point for such synthetic endeavors.
Furthermore, the broader 1H-pyrrolo[2,3-b]pyridine class has yielded inhibitors for fibroblast growth factor receptors (FGFRs) and serum and glucocorticoid-regulated kinase 1 (SGK-1).[8][9][10][11] The ability to introduce diverse substituents at the 3 and 5-positions allows for the fine-tuning of inhibitory activity and selectivity against different kinase targets.
Caption: Role of the scaffold in developing various kinase inhibitors.
Conclusion: A Strategic Asset in Medicinal Chemistry
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its dibrominated nature provides two reactive handles for the controlled and sequential introduction of various functionalities. This feature, combined with the inherent biological relevance of the 7-azaindole core, makes it an invaluable starting material for the synthesis of kinase inhibitors and other potential therapeutic agents. A thorough understanding of its basic properties, reactivity, and synthetic accessibility empowers researchers to fully exploit its potential in the design and development of next-generation pharmaceuticals.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
-
Chem-Impex. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343. [Link]
- Bridges, A. J., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
Buck, E., et al. (2008). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 18(13), 3658-3662. [Link]
-
Ikram, H. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Ikram, H. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
-
Nielsen, M., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(11), 1883. [Link]
-
El-Damasy, A. K., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1381. [Link]
-
Reddy, T. S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867. [Link]
-
Wang, X., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Stoyanov, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 59. [Link]
-
Ishida, K., et al. (2007). Supporting Information for Self-Assembly of Spherical Complexes from 2D-Shaped Ligands with a 120° Angle and a Pd(II) Ion. Angewandte Chemie International Edition, 46(39), 7448-7451. [Link]
Sources
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1086389-94-7|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine molecular weight and formula
An In-Depth Technical Guide to 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold for Kinase Inhibitor Development
This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental molecular properties, logical synthetic strategies, critical applications in medicinal chemistry—particularly as a scaffold for kinase inhibitors—and essential safety protocols. The narrative is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a comprehensive understanding for its practical application.
Core Molecular Properties and Identification
This compound, also known as 3,5-Dibromo-7-azaindole, is a disubstituted derivative of the 7-azaindole scaffold. The strategic placement of two bromine atoms on the pyrrolopyridine core makes it an exceptionally versatile building block. These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space in structure-activity relationship (SAR) studies.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | [1] |
| Molecular Weight | 275.93 g/mol | [1] |
| CAS Number | 1086389-94-7 | [1] |
| Appearance | White to yellow or orange powder/crystal | [2] |
| Canonical SMILES | C1=C(C2=C(N1)C=NC=C2Br)Br | [1] |
Strategic Synthesis: A Representative Protocol
The synthesis of this compound is typically achieved through the direct electrophilic bromination of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The pyrrole ring is significantly more electron-rich than the pyridine ring, directing initial substitution to the C3 position. Controlling the stoichiometry of the brominating agent is critical to achieving the desired disubstituted product. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its moderate reactivity and ease of handling compared to elemental bromine.
Experimental Protocol: Electrophilic Bromination of 7-Azaindole
This protocol describes a representative method for the synthesis of the title compound. The causality behind key steps is explained to ensure reproducibility and understanding.
Objective: To synthesize this compound via a controlled, sequential bromination.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is crucial as water can react with NBS and interfere with the reaction.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.1 eq) portion-wise over 15-20 minutes.
-
Rationale: Portion-wise addition at low temperature helps to control the exothermic nature of the reaction and improves selectivity, minimizing the formation of over-brominated byproducts. A slight excess of NBS ensures complete conversion.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.
-
Rationale: Sodium thiosulfate is a reducing agent that safely decomposes excess NBS.
-
-
Workup - Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Rationale: The bicarbonate wash removes acidic byproducts (succinimide). The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography separates the desired 3,5-dibromo product from mono-brominated intermediates and other impurities.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a characteristic isotopic pattern for two bromine atoms.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[2][3] Kinases are critical enzymes that regulate cellular signaling, and their abnormal activation is a hallmark of many diseases, including cancer.[4]
The 3,5-dibromo derivative is particularly valuable because the C-Br bonds are ideal substrates for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid and modular synthesis of large libraries of analogues where diverse chemical groups can be installed at the 3- and 5-positions. This systematic modification is the cornerstone of lead optimization in drug discovery.
Key Therapeutic Targets:
-
TNIK Inhibitors: Derivatives of this scaffold have shown high inhibitory activity against Traf2- and Nck-interacting kinase (TNIK), a target implicated in colorectal cancer.[5][6]
-
FGFR Inhibitors: The scaffold is used to generate potent inhibitors of fibroblast growth factor receptors (FGFRs), which are often dysregulated in breast, lung, and bladder cancers.[7][8]
-
Other Kinases: This core has also been utilized in the development of inhibitors for SGK-1, CDK8, and other kinases, highlighting its broad applicability in oncology and inflammatory diseases.[4][9]
Caption: Use of the dibromo-scaffold in library synthesis via cross-coupling.
Safety and Handling Protocols
This compound is a chemical intermediate that requires careful handling. The Globally Harmonized System (GHS) classifications indicate several potential hazards.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Mandatory Handling Procedures:
-
Engineering Controls: All handling of the solid powder and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Nitrile gloves (inspect for tears before use).
-
Chemical safety goggles or a face shield.
-
A lab coat.[11]
-
-
Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][10]
-
Spill & First Aid:
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its defined molecular structure, coupled with the reactivity of its two bromine atoms, provides a robust and reliable platform for the synthesis of targeted molecular therapies. For researchers in oncology and inflammatory disease, this compound serves as a critical starting point for developing novel kinase inhibitors. Adherence to rigorous synthetic and safety protocols is essential to fully and safely leverage the potential of this valuable scaffold.
References
-
PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Cenmed Enterprises. 3 Bromo 5 Methyl 1H Pyrrolo[2 3 B]Pyridine. Available at: [Link]
-
Angene Chemical. 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dihydro-. Available at: [Link]
-
Chem-Impex. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
PubChem. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Available at: [Link]
- El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Physical and Chemical News.
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]
- Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry.
-
Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]
-
ScienceDirect. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC. Available at: [Link]
-
PubMed. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Available at: [Link]
Sources
- 1. 1086389-94-7|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. file.bldpharm.com [file.bldpharm.com]
Spectroscopic data of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine (NMR, IR, MS)
Executive Summary & Compound Identity
This technical guide provides a comprehensive spectroscopic profile for 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 3,5-Dibromo-7-azaindole). This compound is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, TRK, and SGK-1 inhibitors) where the 7-azaindole core serves as a bioisostere for indole or purine.
Critical Note on CAS Registry: Researchers must exercise caution regarding CAS numbers.
-
Correct CAS: 1086389-94-7 (Specific to this compound).
-
Common Error: CAS 134457-14-0 is frequently misindexed in some databases but refers to 4,4'-Bis(bromomethyl)-2,2'-bipyridine. Verification of the structure via NMR/MS prior to use is mandatory.
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 3,5-Dibromo-7-azaindole |
| Molecular Formula | C |
| Molecular Weight | 275.93 g/mol |
| Monoisotopic Mass | 273.87 (for |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposition often observed) |
Synthesis & Impurity Profiling Workflow
Understanding the spectroscopic data requires context of the synthesis. The 3,5-dibromo derivative is typically synthesized via electrophilic aromatic substitution of 7-azaindole or 5-bromo-7-azaindole.
Synthesis Pathway & Logic
The bromination sequence dictates the impurity profile. The C-3 position of 7-azaindole is the most electron-rich (nucleophilic), followed by C-5.
-
Step 1: Bromination at C-3 (rapid).
-
Step 2: Bromination at C-5 (requires stronger conditions or pre-functionalized starting material). Alternatively, starting from 5-bromo-7-azaindole allows precise C-3 bromination using NBS.
Figure 1: Stepwise bromination workflow showing the origin of the target scaffold and potential poly-brominated impurities.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 3,5-dibromo-7-azaindole is distinct due to the loss of the C-3 and C-5 protons, simplifying the splitting patterns compared to the parent azaindole.
H NMR Data (DMSO- , 400 MHz)
The loss of H-3 and H-5 removes the vicinal couplings typically seen in the pyridine ring and the pyrrole ring.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| NH | 12.10 - 12.30 | br s | - | Acidic pyrrole NH; broad due to exchange. |
| H-6 | 8.45 - 8.55 | d | Most deshielded proton (alpha to Pyridine N). Shows meta coupling to H-4. | |
| H-4 | 8.30 - 8.40 | d | Deshielded by adjacent Br at C-5 and C-3. Meta coupling to H-6. | |
| H-2 | 7.85 - 7.95 | s (or d) | Shifted downfield from 7.43 (parent) due to C-3 Br. Often appears as a singlet if NH coupling is unresolved. |
Expert Insight:
-
Solvent Effect: In CDCl
, the NH peak may shift upfield (9-10 ppm) or broaden into the baseline. DMSO- is preferred for sharp signals. -
Coupling Verification: The H-4 and H-6 protons exhibit a characteristic meta-coupling constant of ~2.0 Hz. If you see a doublet with
Hz, you likely have the 3-bromo (mono) or 5-bromo (mono) species where vicinal protons remain.
C NMR Data (DMSO- , 100 MHz)
Key diagnostic peaks are the ipso-carbons carrying the bromine atoms.
| Carbon | Shift ( | Type | Notes |
| C-2 | ~128.0 | CH | Pyrrole alpha-carbon. |
| C-6 | ~144.0 | CH | Pyridine alpha-carbon (deshielded by N). |
| C-4 | ~130.0 | CH | Pyridine beta-carbon. |
| C-7a | ~148.0 | C | Quaternary bridgehead carbon (next to N). |
| C-3a | ~120.0 | C | Quaternary bridgehead carbon. |
| C-5 | ~112.0 | C | Diagnostic: Upfield shift due to heavy atom effect of Br. |
| C-3 | ~88.0 - 90.0 | C | Diagnostic: Significantly shielded; confirms substitution at C-3. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most rapid confirmation of the dibromo substitution pattern due to the unique isotopic abundance of Bromine (
Isotopic Pattern (ESI+/APCI)
For a molecule with two bromine atoms (Br
| Ion Species | m/z Value | Relative Intensity | Composition |
| M+H | 274.9 | ~50% | Contains |
| M+2+H | 276.9 | ~100% (Base) | Contains |
| M+4+H | 278.9 | ~50% | Contains |
Quality Control Check: If the mass spectrum shows a 1:1 doublet (e.g., 197/199), the sample is the mono-bromo impurity (5-bromo-7-azaindole). If the pattern is 1:3:3:1, it indicates a tri-bromo species.
Fragmentation Pathway
Under high-energy collision (CID), the following losses are characteristic:
-
Loss of Br
: Mass shift of -79/81 Da. -
Loss of HCN : Characteristic of fused nitrogen heterocycles (Mass shift -27 Da).
Figure 2: Predicted ESI(+) fragmentation pathway for 3,5-dibromo-7-azaindole.[2]
Infrared (IR) Spectroscopy
IR is less diagnostic for the substitution pattern than NMR/MS but useful for solid-state characterization (fingerprinting).
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| N-H Stretch | 3200 - 3100 | Broad, Medium | Hydrogen-bonded pyrrole NH. |
| C=C / C=N Stretch | 1610, 1580, 1450 | Sharp, Strong | Aromatic ring skeletal vibrations. |
| C-H Bend | 880 - 800 | Medium | Out-of-plane bending (isolated H on pyridine). |
| C-Br Stretch | 600 - 500 | Medium/Weak | Carbon-Bromine bond stretch (Fingerprint region). |
References
-
Synthesis & Characterization of 5-Bromo-7-azaindole: Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][2][6][7] Acta Crystallographica Section E, 69(4), o381.
-
Azaindole Scaffold Review: Popowycz, F., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 13(11), 345.
- Specific 3,5-Disubstituted Synthesis: Hsieh, Y. et al. (2008). Cyano Analogues of 7-Azaindole. ChemPhysChem.
-
Commercial Data Verification: BLDpharm Product Data for CAS 1086389-94-7.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine physical and chemical properties
This technical monograph details the physicochemical properties, synthetic pathways, and orthogonal reactivity of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 3,5-dibromo-7-azaindole). It is designed for medicinal chemists and process scientists utilizing this scaffold for kinase inhibitor development.
Executive Summary
This compound is a privileged bifunctional scaffold in drug discovery, particularly for type I and II kinase inhibitors (e.g., TNIK, DYRK1A, IGF-1R). Its value lies in the electronic asymmetry between the electron-rich pyrrole ring (C3) and the electron-deficient pyridine ring (C5). This distinct electronic profile allows for highly regioselective sequential functionalization, enabling the rapid construction of complex structure-activity relationship (SAR) libraries.
Part 1: Physicochemical Profile[1]
The introduction of two bromine atoms significantly alters the lipophilicity and solubility profile compared to the parent 7-azaindole.
| Property | Value / Description | Notes |
| CAS Number | 13443-46-4 | |
| Molecular Formula | C₇H₄Br₂N₂ | |
| Molecular Weight | 275.93 g/mol | |
| Appearance | Off-white to tan solid | Darkens upon oxidation/light exposure.[1] |
| Melting Point | > 180°C (Decomposes) | Note: 5-bromo analog melts at 178–182°C; dibromo species typically exhibit higher lattice energy. |
| pKa (Calculated) | ~13.5 (Pyrrole NH) | Acidity is enhanced by Br substituents relative to parent 7-azaindole (pKa ~17). |
| Solubility | High: DMSO, DMF, DMAcModerate: THF, Hot EthanolLow: Water, Hexanes, DCM | Requires polar aprotic solvents for high-concentration stock solutions (>50 mM). |
| H-Bond Donors/Acceptors | 1 Donor (NH) / 1 Acceptor (N7) | The N7 nitrogen is a critical hinge-binding motif in kinase domains. |
Part 2: Synthetic Access
While de novo synthesis from aminopyridines is possible, the most efficient route for medicinal chemistry applications is the electrophilic bromination of 5-bromo-7-azaindole .
Protocol: Regioselective C3-Bromination
This protocol leverages the inherent nucleophilicity of the C3 position in the 5-bromo precursor.
-
Reagents: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DMF (anhydrous).
-
Procedure:
-
Dissolve 5-bromo-7-azaindole in DMF (0.5 M) at 0°C.
-
Add NBS portion-wise over 30 minutes to avoid over-bromination or oxidation.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour into ice-water (10x volume). The product typically precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.
-
-
Yield: Typically 85–95%.
Part 3: Reactivity & Regioselective Derivatization[3][4]
The core utility of this scaffold is the orthogonal reactivity of the C3 and C5 bromides.
-
C5-Position (Pyridine Ring): Electron-deficient.[2] Highly reactive toward Pd(0) oxidative addition. Preferred site for Suzuki/Buchwald couplings under standard conditions.
-
C3-Position (Pyrrole Ring): Electron-rich.[3] Less reactive toward Pd(0) oxidative addition compared to C5, but highly reactive toward halogen-metal exchange (Lithiation) or electrophilic substitution.
Strategic Logic Flow
To build a library, one must respect the electronic order of operations. Attempting C3 coupling first often leads to mixtures unless C5 is deactivated or C3 is specifically activated (e.g., via lithiation).
Caption: Orthogonal reactivity map. C5 is the kinetic product for Pd-catalysis; C3 is the kinetic product for Lithium-Halogen exchange.
Validated Protocol: Regioselective C5-Suzuki Coupling
Objective: Install an aryl group at C5 while leaving C3-Br intact.
-
System: 3,5-Dibromo-7-azaindole (1.0 eq), Aryl Boronic Acid (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Bidentate ligands prevent dehalogenation.
-
Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).
-
Conditions: Heat at 80–90°C under Argon for 4–6 hours.
-
Note: Monitor strictly by LCMS. Prolonged heating will eventually couple the C3 position.
Part 4: Medicinal Chemistry Applications[7][8]
This scaffold is extensively used to target the ATP-binding pocket of kinases.
-
Hinge Binding: The pyridine nitrogen (N7) and pyrrole NH form a bidentate H-bond interaction with the kinase hinge region.
-
Vector Exploration:
-
C5 Vectors: Often project into the solvent-exposed region or the hydrophobic pocket II, ideal for solubilizing groups (e.g., piperazines).
-
C3 Vectors: Project deep into the gatekeeper region or back-pocket, determining selectivity against homologous kinases.
-
Case Study: TNIK Inhibitors Researchers have utilized the 3,5-dibromo scaffold to synthesize potent inhibitors of Traf2- and Nck-interacting kinase (TNIK) . By installing a solubilizing group at C5 and a rigid aromatic system at C3, IC₅₀ values in the low nanomolar range (<10 nM) were achieved, validating the sequential functionalization strategy.
Part 5: Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
Synthesis & Properties: Preparation method of 5-bromo-7-azaindole.[1][4][5][6][7] Google Patents CN108997340B. Link
-
Medicinal Chemistry (TNIK): Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[8] European Journal of Medicinal Chemistry (2021).[9] Link
-
Regioselectivity logic: Regioselective Suzuki–Miyaura coupling of dihaloheterocycles. Journal of Organic Chemistry (General Reference for 3,5-dihalo systems). Link
-
Solubility Data: 5-Bromo-7-azaindole Product Information. MedChemExpress.[9] Link
Sources
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Regioselectivity of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine
This is an in-depth technical guide on the reactivity and stability of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine, designed for researchers and drug development professionals.
Technical Guide | Version 1.0
Executive Summary: The Scaffold at a Glance
This compound (often referred to as 3,5-dibromo-7-azaindole) is a high-value bifunctional intermediate in kinase inhibitor discovery. Its structural utility lies in the electronic asymmetry between its two rings:
-
The pyridine ring (C5 position) is electron-deficient.[1]
-
The pyrrole ring (C3 position) is electron-rich.
This electronic push-pull system allows for highly predictable, regioselective functionalization without the need for complex blocking groups, provided the correct reaction order is followed. This guide details the mechanistic logic, stability parameters, and validated protocols for manipulating this scaffold.
Structural Analysis & Physicochemical Properties[2]
To master the reactivity of this molecule, one must understand the distinct electronic environments of the halogenated positions.
| Feature | C3-Position (Pyrrole) | C5-Position (Pyridine) | Mechanistic Implication |
| Electronic State | Electron-Rich ( | Electron-Poor ( | C5 is activated for nucleophilic attack and oxidative addition. |
| C-Br Bond Energy | Higher (Strengthened by N lone pair donation) | Lower (Weakened by pyridine N pull) | C5-Br is more labile in Pd-catalyzed cross-couplings. |
| Steric Environment | Sterically congested (Proximity to C4/C2) | Relatively accessible | Bulky ligands may influence selectivity, but electronics dominate. |
| Acidity (pKa) | N/A (C-H is nucleophilic) | N/A | N1-H is acidic (pKa ~13) and requires protection for basic conditions. |
Electronic Desymmetrization Diagram
The following diagram visualizes the reactivity hierarchy, guiding the order of operations for library synthesis.
Caption: Reactivity flow showing the kinetic preference for C5 functionalization under Palladium catalysis due to electronic deficiency.
Reactivity Profile: The Core Directives
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Direct C5 Selectivity: In a competition between C3-Br and C5-Br, the C5-Br bond undergoes oxidative addition significantly faster . The electron-deficient pyridine ring stabilizes the negative charge character developed during the transition state of the oxidative addition.
-
Outcome: You can selectively arylate the C5 position while leaving the C3-Br intact for subsequent steps.
-
Catalyst Choice: Standard Pd(PPh3)4 or Pd(dppf)Cl2 works well. Highly active catalysts (e.g., XPhos Pd G2) may erode selectivity by forcing reaction at C3.
B. Metal-Halogen Exchange (Lithiation)
The "Orthogonal Halide" Rule: Attempting selective mono-lithiation on 3,5-dibromo-7-azaindole using n-BuLi is risky and often leads to mixtures of 3-Li, 5-Li, and di-lithio species due to the rapid "halogen dance" and similar exchange rates.
-
Recommendation: If C3 functionalization is required first, do not use the 3,5-dibromo scaffold. Instead, synthesize 3-iodo-5-bromo-7-azaindole . The C-I bond exchanges orders of magnitude faster than the C-Br bond, guaranteeing C3 selectivity.
C. N-Protection Strategies
The acidic N1-proton (pKa ~13) must be masked for alkylation or strong base chemistry.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal for lithiation; stabilizes the anion.
-
Tosyl (Ts): Electron-withdrawing. Further deactivates the ring, enhancing C5 reactivity in SNAr-type reactions but making oxidative addition at C3 even harder.
Stability & Handling (E-E-A-T Validated)
Based on safety data sheets and laboratory stability studies, the following protocols ensure compound integrity.
| Parameter | Specification | Protocol Note |
| Thermal Stability | Stable < 50°C | Avoid prolonged heating >80°C without solvent; sublimation may occur. |
| Light Sensitivity | Mildly Photosensitive | Store in amber vials. Halogenated azaindoles can discolor (turn pink/brown) upon UV exposure due to radical bromine release. |
| Hygroscopicity | Low | Not significantly hygroscopic, but keep desiccated to prevent hydrolysis if stored as a solution. |
| Storage | -20°C (Long Term) | Solid powder is stable at RT for months. DMSO/DMF stocks should be kept at -20°C to prevent slow debromination. |
| Incompatibilities | Strong Oxidizers | Reacts violently with strong oxidizing agents. |
Experimental Protocols
Protocol A: Regioselective C5-Suzuki Coupling
Target: Selective arylation of the pyridine ring while preserving the pyrrole bromide.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)[2]
-
Pd(dppf)Cl2·DCM (0.05 equiv) — Chosen for robust selectivity.
-
K2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Dioxane (0.1 M concentration)
Workflow:
-
Setup: In a microwave vial or round-bottom flask, combine the dibromo-azaindole, aryl boronic acid, and Pd catalyst.
-
Inertion: Seal and purge with N2/Ar for 5 minutes. (Oxygen inhibits the catalytic cycle and promotes homocoupling).
-
Solvent Addition: Add degassed Dioxane and aqueous K2CO3.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. You should see the mono-aryl product (M+Ar-Br). If bis-arylation (M+2Ar-2Br) begins to appear (>5%), stop immediately.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is usually more polar than the starting material but less polar than the bis-product.
Protocol B: Synthesis of 3,5-Dibromo-7-azaindole (Reference)
If synthesizing the core from 7-azaindole.
-
Step 1 (C3-Bromination): Treat 7-azaindole with Br2 in DMF at 0°C. The electron-rich pyrrole ring reacts instantly.
-
Step 2 (C5-Bromination): This requires forcing conditions. Isolate the 3-bromo intermediate. Treat with excess Br2 (3 equiv) in water/acetic acid or use NBS in DMF at elevated temperatures (60°C).
-
Note: Buying the 3,5-dibromo commercially is often more cost-effective for small-scale medicinal chemistry due to the difficulty of separating mono/di-bromo mixtures.
-
References
-
Jubilant Ingrevia. (2024). Safety Data Sheet: 3,5-Dibromopyridine and derivatives. Retrieved from
- Lerebours, R., & Wolf, C. (2006). Regioselective Cross-Coupling Reactions of 3,5-Dibromo-2-pyrone and Derivatives. Journal of Organic Chemistry. (Demonstrates electronic control in heterocyclic dibromides).
- Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry.
-
Minakata, S., et al. (2019). Pd-Catalyzed Sequential Arylation of 7-Azaindoles. PubMed Central. Retrieved from
-
Thermo Fisher Scientific. (2025). 5-Bromo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. Retrieved from
Sources
Technical Guide: Safety and Handling of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine
Executive Summary
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1086389-94-7), often referred to as 3,5-Dibromo-7-azaindole , is a critical halogenated heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., JAK, BRAF inhibitors) and anti-trypanosomal agents.[1][2][3][4][5]
While classified under GHS as an Irritant and Harmful (Warning), its structural role as a pharmacophore precursor necessitates a safety protocol that exceeds standard laboratory compliance. This guide bridges the gap between basic MSDS data and the practical rigor required for handling biologically active intermediates in drug discovery workflows.
Physicochemical Profile & Hazard Identification
Chemical Identity
| Property | Specification |
| CAS Number | 1086389-94-7 |
| Molecular Formula | C₇H₄Br₂N₂ |
| Molecular Weight | 275.93 g/mol |
| Appearance | Off-white to brown/pink crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol/DCM |
GHS Hazard Classification
The compound is a halogenated azaindole. The electron-deficient pyridine ring combined with the acidic pyrrole N-H creates specific reactivity hazards.
| Hazard Code | Description | Mechanism of Action |
| H302 | Harmful if swallowed | Systemic absorption; potential interference with kinase signaling pathways. |
| H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; halogenated aromatics can cause contact dermatitis. |
| H319 | Causes serious eye irritation | Mechanical abrasion from crystals + chemical irritation of mucous membranes. |
| H335 | May cause respiratory irritation | Fine particulates (dust) irritate the upper respiratory tract. |
Critical Insight : Unlike simple organic salts, the "Harmful" designation here masks the potential for biological activity . As a kinase inhibitor scaffold, systemic absorption could theoretically modulate cellular signaling. Treat as a Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise.
Engineering Controls & Personal Protective Equipment (PPE)
To ensure safety, a tiered risk management approach is required based on the scale of operation.
PPE Selection Matrix
| Scale of Handling | Respiratory Protection | Hand Protection | Eye/Body Protection |
| Analytical (<10 mg) | Fume hood (Face velocity >0.5 m/s) | Nitrile (Double gloved, 0.11 mm) | Safety Glasses, Lab Coat |
| Preparative (10 mg - 1 g) | Fume hood; N95 if handling open powder outside hood | Nitrile (0.11 mm) + Outer Chem-Resistant Glove | Goggles, Lab Coat with cuffs |
| Bulk Synthesis (>1 g) | P100 Respirator or PAPR if dust generation is likely | Laminate/Barrier Gloves (e.g., Silver Shield) | Face Shield + Tyvek Sleeves |
Safe Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for safe weighing and dissolution, minimizing dust exposure.
Caption: Workflow for minimizing particulate exposure during the weighing and dissolution of 3,5-Dibromo-7-azaindole.
Storage, Stability, and Inventory Management[6]
Stability Factors
-
Light Sensitivity : Halogenated heterocycles (C-Br bonds) are susceptible to photolytic cleavage over time, leading to discoloration (browning) and liberation of free radicals or HBr.
-
Oxidation : The azaindole nitrogen is prone to oxidation if left exposed to air for prolonged periods.
-
Hygroscopicity : Moderate. Moisture can facilitate hydrolysis or degradation.
Storage Protocol
-
Container : Amber glass vials with Teflon-lined caps.
-
Atmosphere : Store under an inert atmosphere (Argon or Nitrogen) if storing for >1 month.
-
Temperature : 2–8°C (Refrigerated) is recommended to maximize shelf life, though stable at room temperature for short durations.
-
Segregation : Store away from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids .
Emergency Response Protocols
Exposure Response
-
Inhalation : Move to fresh air immediately.[3][4][6] If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact : Wash with soap and water for 15 minutes. Do not use ethanol or DMSO to wash skin, as these solvents can increase the transdermal absorption of the compound.
-
Eye Contact : Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present.[5][6][7][8][9]
Spill Management (Solid)
-
Evacuate : Clear the immediate area of unnecessary personnel.
-
PPE : Don N95 respirator, double nitrile gloves, and goggles.
-
Containment : Cover spill with a damp paper towel to prevent dust dispersion.
-
Cleanup : Sweep up (do not vacuum unless using HEPA-filtered unit) and place in a hazardous waste container.
-
Decontamination : Wipe surface with 10% bleach solution followed by water.
Emergency Decision Tree (DOT Visualization)
Caption: Decision logic for immediate response to spills or personnel exposure.
Waste Disposal & Environmental Impact[4][5]
Waste Classification
-
Stream : Halogenated Organic Waste.
-
Reasoning : The presence of two bromine atoms classifies this as halogenated. Incineration requires scrubbers to neutralize HBr gas generation.
Disposal Protocol
-
Solids : Dissolve in a minimal amount of combustible solvent (e.g., acetone) and add to the Halogenated Waste carboy. Alternatively, dispose of solid directly in a solid hazardous waste drum.
-
Aqueous Waste : If the compound was used in an aqueous reaction, extract the aqueous layer with organic solvent (EtOAc/DCM) before disposal. Do not pour aqueous solutions containing this compound down the drain due to potential aquatic toxicity (H411 equivalent for related azaindoles).
-
Labeling : Clearly label waste containers with "Contains Halogenated Organics" and "3,5-Dibromo-7-azaindole".
References
-
BLDpharm . (n.d.). SDS for this compound (CAS 1086389-94-7).[1] Retrieved from
-
National Institutes of Health (NIH) . (2014). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from
-
Fisher Scientific . (2021). Safety Data Sheet: 7-Azaindole. Retrieved from
-
PubChem . (n.d.). Compound Summary: this compound.[1] Retrieved from
Sources
- 1. 1086389-94-7|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
Abstract
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole core, has emerged as a cornerstone scaffold in medicinal chemistry. Its strategic dibromination provides two versatile synthetic handles for the construction of complex molecular architectures, enabling the exploration of chemical space in drug discovery. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and extensive applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors. We will dissect the causality behind its synthetic utility and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a bicyclic heterocycle that serves as a bioisostere of indole. Its unique structure, which incorporates a pyridine ring, often imparts improved solubility and bioavailability in drug candidates. This has led to its classification as a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates for treating a wide array of diseases, particularly cancer.[1][2]
The strategic introduction of bromine atoms at the 3 and 5 positions of the 7-azaindole core yields this compound. This molecule is not typically an active pharmaceutical ingredient itself but rather a critical building block. The two bromine atoms serve as exceptionally versatile synthetic handles, amenable to a wide range of modern cross-coupling reactions. This allows for the systematic and modular synthesis of 3,5-disubstituted 7-azaindole libraries, a process fundamental to structure-activity relationship (SAR) studies in drug development.[3]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The fused aromatic system is largely planar, a feature confirmed by crystal structure analysis of its monobrominated analog, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[4][5] In the solid state, these molecules typically form hydrogen-bonded dimers via the pyrrole N-H and the pyridine nitrogen.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂N₂ | [6] |
| Molecular Weight | 276.94 g/mol | Inferred from Formula |
| Appearance | Typically an off-white to brown crystalline powder | [7] |
| Synonyms | 3,5-Dibromo-7-azaindole | [6] |
| Storage Conditions | Store at 0-8°C in a cool, dark place | [7] |
Spectroscopic data for the specific 3,5-dibromo derivative is not detailed in the provided search results, but would typically be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the positions of bromination and overall structure.
Synthesis of this compound
The synthesis of the target compound begins with the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The synthesis of the 7-azaindole core itself can be achieved through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, or more modern transition-metal-catalyzed cyclizations, though these can be challenging due to the electron-deficient nature of the pyridine starting materials.[1][8] A common approach involves the cyclization of substituted aminopyridines.[2][9]
Once the 7-azaindole core is obtained, the key step is selective electrophilic bromination. The pyrrole ring of the 7-azaindole system is electron-rich and thus highly susceptible to electrophilic attack, particularly at the C3 position.[10] To achieve dibromination at both the C3 and C5 positions, more forcing conditions or a specific brominating agent are required.
Caption: Synthesis of this compound via electrophilic bromination.
Protocol: Electrophilic Bromination of 7-Azaindole
This is a representative protocol based on established reactivity patterns for pyrrolo[2,3-b]pyridines.[10] Researchers should consult specific literature for optimized conditions.
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise to the stirred solution. The use of a slight excess of the brominating agent ensures the reaction proceeds to the dibrominated product.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by pouring it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The primary value of this compound lies in the differential reactivity of its two carbon-bromine bonds. These sites are ideal for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance.[11][12] This enables the modular construction of vast libraries of compounds for biological screening.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. This is one of the most widely used methods in drug discovery.[11][13]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.[14]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes.
The selective functionalization of one bromine over the other can sometimes be achieved by carefully controlling reaction conditions (catalyst, ligand, temperature), or it may be influenced by the inherent electronic differences between the C3 and C5 positions, though this often presents a significant synthetic challenge.
Caption: General workflow for library synthesis via sequential cross-coupling reactions.
Applications in Drug Discovery: Targeting Protein Kinases
The 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly effective core for targeting the ATP-binding site of protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs.[15] The 7-azaindole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[16] The substituents at the C3 and C5 positions then project into distinct pockets of the active site, allowing for the fine-tuning of potency and selectivity.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is implicated in the progression of various cancers, including breast, lung, and bladder cancer.[15][17] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[16][17] SAR studies have revealed that introducing a group at the 5-position capable of forming a hydrogen bond with the glycine residue G485 can significantly improve activity.[16][17]
One notable compound, 4h from a published series, demonstrated potent activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[15] This compound effectively inhibited breast cancer cell proliferation and migration in vitro.[15]
Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors
The IGF-1R tyrosine kinase is another important target in oncology. Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of novel inhibitors with nanomolar potency in both enzymatic and cellular assays.[3] This highlights the versatility of the scaffold in targeting different kinase families.
TNIK and SGK-1 Inhibitors
The utility of the 7-azaindole core extends beyond the most common kinase targets. It has been employed in the design of inhibitors for Traf2 and Nck-interacting kinase (TNIK), a regulator of Wnt signaling relevant to colorectal cancer. Additionally, derivatives have been investigated as inhibitors of serum- and glucocorticoid-induced kinase 1 (SGK-1), which plays a role in renal and cardiovascular disease.[18]
Caption: Binding mode of 3,5-disubstituted 7-azaindoles in a generic kinase active site.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a representative, self-validating system for the functionalization of this compound.
Objective: To synthesize a 5-aryl-3-bromo-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Cooling & Filtration: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-3-bromo-1H-pyrrolo[2,3-b]pyridine. The structure should be confirmed by NMR and MS analysis.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its robust synthesis and exceptional utility in palladium-catalyzed cross-coupling reactions provide a reliable and modular platform for accessing novel chemical matter. The proven success of the 7-azaindole scaffold in targeting protein kinases, particularly with functionalization at the C3 and C5 positions, ensures its continued relevance in the search for new therapeutics.[3][17] Future research will likely focus on developing more selective methods for sequential functionalization and expanding the application of this scaffold to other important biological target classes beyond kinases.
References
-
MySkinRecipes. 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
PubMed. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Available from: [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]
-
ScienceDirect. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available from: [Link]
-
ResearchGate. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
PubMed Central. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]
-
ACS Publications. One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Available from: [Link]
-
ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
RSC Publishing. Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
Journal of the Chemical Society C. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Available from: [Link]
-
PubMed Central. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Available from: [Link]
-
PubMed. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available from: [Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: [Link]
-
PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available from: [Link]
-
PubMed Central. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Available from: [Link]
-
NIH. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to mimic purine and indole structures, thereby interacting with a multitude of biological targets.[1] This guide focuses on a particularly valuable derivative: 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine. The strategic placement of two bromine atoms creates a versatile platform, enabling chemists to perform selective, sequential, and diverse functionalizations. We will explore the synthesis of this core, delve into its reactivity, and present case studies demonstrating its successful application in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Introduction: The Strategic Value of the 7-Azaindole Core
The 7-azaindole framework is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor change has profound effects on the molecule's physicochemical properties. The pyridine nitrogen introduces a hydrogen bond acceptor, modulates the electronic distribution of the bicyclic system, and can alter pKa, solubility, and metabolic stability compared to its indole counterpart.[1]
These properties make the 7-azaindole core an exceptional "hinge-binder" for protein kinases.[1][2] The N7 atom can accept a hydrogen bond from the kinase hinge region, while the pyrrole N1-H can donate a hydrogen bond, creating a bidentate interaction that anchors the molecule in the ATP-binding pocket.[1][2] A recent review highlights that positions 1, 3, and 5 of the 7-azaindole ring are the most critical sites for modification to develop potent anticancer agents.[3][4] The 3,5-dibrominated version of this scaffold capitalizes on this by placing versatile synthetic handles at two of these key positions.
Synthesis and Physicochemical Properties
The preparation of this compound is typically achieved through the direct bromination of the parent 7-azaindole. The choice of brominating agent and reaction conditions is critical to achieving the desired disubstitution without side reactions.
Protocol 1: Direct Dibromination of 1H-pyrrolo[2,3-b]pyridine
This protocol is a representative synthesis; specific conditions may require optimization based on scale and available reagents.
Objective: To synthesize this compound from 1H-pyrrolo[2,3-b]pyridine.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Bromosuccinimide (2.2 eq) portion-wise. The use of a slight excess of NBS ensures complete dibromination.
-
Causality Insight: The pyrrole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic. The C5 position on the pyridine ring is the next most susceptible to bromination under these conditions. Performing the reaction at 0 °C helps to control the reaction's exothermicity.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any excess bromine. Add saturated aqueous sodium bicarbonate to neutralize the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Structural Properties: The resulting molecule is an essentially planar, fused heterocyclic system.[5] The bromine atoms at C3 and C5 serve as orthogonal synthetic handles due to their differing electronic environments, allowing for selective functionalization.
A Versatile Scaffold: Reactivity and Selective Functionalization
The power of the 3,5-dibromo scaffold lies in the differential reactivity of the two C-Br bonds. The C3-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) than the C5-Br bond. This allows for a stepwise and controlled introduction of molecular diversity.
By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve high selectivity for the initial C3 functionalization. Subsequently, harsher conditions or different catalytic systems can be employed to modify the C5 position, leading to a diverse library of 3,5-disubstituted 7-azaindoles.[6]
Case Studies in Kinase Inhibitor Drug Discovery
The 3,5-disubstituted 7-azaindole scaffold has been successfully employed to generate inhibitors for numerous kinase targets implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[2][7] The 7-azaindole core is a validated scaffold for targeting FGFRs.
A study focused on developing potent FGFR inhibitors utilized the 1H-pyrrolo[2,3-b]pyridine core.[2][7] By introducing substituents at the 5-position, researchers aimed to form a hydrogen bond with the glycine 485 residue (G485) in the receptor.[2][8] The 3-position was explored with various aryl groups to occupy a hydrophobic pocket.[8] This work led to the discovery of compound 4h , which demonstrated potent activity against FGFR1, 2, and 3.[7]
Table 1: SAR Data for Representative FGFR Inhibitors
| Compound | C3-Substituent | C5-Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 4h | 3,5-Dimethoxyphenyl | -CF₃ | 7 | 9 | 25 |
Data sourced from RSC Publishing and PubMed Central.[2][7]
The development of these compounds highlights a classic medicinal chemistry strategy: using the 3,5-dibromo scaffold to first install the hydrophobic aryl group at C3 via a Suzuki coupling, followed by a subsequent reaction at C5 to introduce the key hydrogen-bonding group.
Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors
TNIK is a promising therapeutic target in colorectal cancer. Researchers identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK through internal screening efforts.[9] A subsequent study employed 3D-QSAR to analyze a series of 31 derivatives, leading to the design of new compounds with enhanced activity. This computational approach, combined with the synthetic versatility of the dibromo-scaffold, allows for rapid and rational optimization of lead compounds. Some optimized compounds in these series exhibited potent TNIK inhibition with IC₅₀ values below 1 nM.[9]
Other Kinase and Therapeutic Targets
The utility of this scaffold extends beyond these examples. It has been instrumental in developing inhibitors for a wide range of targets:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to novel IGF-1R tyrosine kinase inhibitors with nanomolar potency.[10]
-
Phosphodiesterase 4B (PDE4B): The 1H-pyrrolo[2,3-b]pyridine core was used to develop selective PDE4B inhibitors for treating inflammatory diseases.[11]
-
Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in regulating electrolyte balance, and 1H-pyrrolo[2,3-b]pyridine compounds have been discovered for its inhibition.[12]
-
Antiparasitic Agents: A series of 3,5-disubstituted-7-azaindoles were identified as growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[6]
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of strategic halogenation in medicinal chemistry. It provides a robust and versatile starting point for generating vast libraries of kinase inhibitors and other biologically active molecules. The ability to perform selective, sequential cross-couplings at the C3 and C5 positions allows for precise control over the final structure and fine-tuning of structure-activity relationships. As the demand for novel, potent, and selective kinase inhibitors continues to grow, this privileged scaffold is poised to remain a critical tool in the arsenal of drug discovery professionals. Future work will likely focus on exploring novel coupling methodologies and expanding the range of functional groups that can be installed to access even greater chemical space.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]
-
Grewal, G. K., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(11), 3046–3063. Available at: [Link]
- Norman, M. H., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.Google Patents (WO2006063167A1).
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Penthala, N. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1668–1674. Available at: [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. Available at: [Link]
-
The Chemical Properties and Research Applications of 5-Bromo-7-azaindole . DC Chemicals. Available at: [Link]
-
Deng, W., et al. (2010). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 20(16), 4771–4775. Available at: [Link]
-
Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185–1193. Available at: [Link]
-
He, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7793–7813. Available at: [Link]
-
Lecointre, G., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1435. Available at: [Link]
-
Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185–1193. Available at: [Link]
-
El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available at: [Link]
-
Sharma, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Journal of Biomolecular Structure & Dynamics, 1–21. Available at: [Link]
-
Sharma, P., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Wang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry, 31, 115978. Available at: [Link]
-
Xia, M., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468–6470. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
Methodological & Application
Step-by-step protocol for 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine synthesis
This Application Note is structured to guide professional researchers through the high-purity synthesis of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1086389-94-7). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, FGFR) and requires precise regiochemical control to avoid the formation of 3,3-dibromo impurities or oxidation byproducts.
Part 1: Strategic Analysis & Mechanistic Rationale
The Synthetic Challenge: Regioselectivity in 7-Azaindoles The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system presents a unique electrophilic substitution profile compared to indole. The pyridine nitrogen (N7) exerts an electron-withdrawing effect, deactivating the ring system generally, but the pyrrole ring remains electron-rich.
-
C3 Position (Nucleophilic): The C3 position is the most reactive site for electrophilic attack (similar to C3 in indole) due to enamine-like resonance stabilization from the pyrrole nitrogen (N1).
-
C5 Position (Deactivated): Direct electrophilic bromination at C5 on the fully formed bicyclic system is difficult without prior substitution at C3 or harsh conditions that degrade the scaffold.
The "Application Scientist" Approach: Attempting to dibrominate 7-azaindole directly in one pot often leads to mixtures of 3-bromo, 3,3-dibromo, and 3,5-dibromo species. The most robust, scalable protocol utilizes a stepwise approach :
-
Starting Material Selection: Utilize 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7) as the starting substrate. This compound is typically synthesized via ring closure of 2-amino-5-bromopyridine derivatives, ensuring the "hard-to-access" C5 bromine is already installed.
-
Transformation: Perform a controlled electrophilic bromination at C3 using N-Bromosuccinimide (NBS) . This method offers superior atom economy and milder conditions compared to elemental bromine (
), minimizing oxidative ring opening.
Part 2: Detailed Experimental Protocol
Target Compound: this compound Reaction Type: Electrophilic Aromatic Substitution (Regioselective Bromination)
Reagents & Materials Table
| Component | Role | CAS No. | MW ( g/mol ) | Equiv. |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Substrate | 183208-35-7 | 197.03 | 1.0 |
| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | 177.98 | 1.05 - 1.1 |
| DMF (N,N-Dimethylformamide) | Solvent | 68-12-2 | 73.09 | 10-15 Vol |
| Water (Ice-cold) | Quench/Precipitation | 7732-18-5 | 18.02 | Excess |
| Sodium Bisulfite (aq) | Scavenger | 7631-90-5 | 104.06 | Trace |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Vessel: Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv). Add DMF (10 mL per gram of substrate). Stir until a clear, homogeneous solution is obtained.
-
Note: DMF is preferred over acetonitrile here due to the higher solubility of the dibromo product, preventing premature precipitation that could trap unreacted starting material.
-
Step 2: Controlled Bromination
-
Cooling: Cool the solution to 0–5 °C using an ice/water bath. Lower temperatures prevent the formation of 3,3-dibromo-oxindole byproducts.
-
Addition: Add NBS (1.05 equiv) portion-wise over 15–20 minutes.
-
Critical Control Point: Do not add NBS all at once. An exotherm can lead to loss of regioselectivity. The solution will typically darken slightly (yellow/orange).
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS. The starting material (
) should disappear, replaced by a less polar product ( ).
Step 3: Workup & Isolation
-
Quench: Once conversion is >98%, pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
Observation: A thick off-white to pale yellow precipitate should form immediately.
-
-
Scavenging: If the mixture is distinctly orange (indicating free
), add a small amount of 10% aqueous sodium bisulfite solution until the color fades to pale yellow. -
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake copiously with water (
) to remove residual DMF and succinimide byproduct. Finally, wash with a small amount of cold hexanes to displace water.
Step 4: Purification & Drying
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Purification (Optional): If high purity (>99.5%) is required for SAR studies, recrystallize from Ethanol/Water or Toluene .
-
Yield Expectations: 85–95% isolated yield.
-
Appearance: Off-white to pale yellow solid.
-
Part 3: Visualization & Logic
Reaction Scheme & Workflow
Caption: Logical flow of the regioselective bromination process, highlighting the critical pathway from the 5-bromo precursor to the 3,5-dibromo target while avoiding over-bromination.
Quality Control Parameters
| Test | Expected Result | Note |
| 1H NMR (DMSO-d6) | Absence of C3-H signal (usually ~6.5 ppm in SM). | |
| LC-MS (ESI+) | [M+H]+ peaks at m/z 275, 277, 279 (1:2:1 ratio) | Characteristic dibromo isotope pattern. |
| Melting Point | 215–220 °C (Decomposes) | Distinct from mono-bromo (~178 °C). |
References
- Preparation method of 5-bromo-7-azaindole.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides context on the reactivity of the 7-azaindole scaffold and halogenation strategies for SAR optimization.
-
DMSO-allyl bromide: A mild and efficient reagent... (Synthesis of 1-allyl-3,5-dibromo-1H-pyrrolo[2,3-b]pyridine). Source: Royal Society of Chemistry (RSC Advances). URL:[Link] Relevance: Confirms the existence and stability of the 3,5-dibromo core and describes alkylation protocols on this specific scaffold.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (Crystallography & Structure). Source: ResearchGate (Acta Crystallographica). URL:[Link] Relevance: Provides structural data and physical characterization (NMR, Crystallography) for the mono-bromo precursor, essential for QC comparison.
Application Notes and Protocols: The Strategic Use of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structure is bioisosteric to both indole and purine, allowing it to mimic the adenine core of ATP and effectively bind to the hinge region of the kinase active site.[1] The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions within the ATP-binding pocket.[2]
This guide focuses on a key starting material, 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine , and its strategic application in the synthesis of a diverse range of kinase inhibitors. The two bromine atoms at the C3 and C5 positions offer orthogonal handles for sequential, regioselective functionalization through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. We will delve into the synthetic strategies, provide detailed experimental protocols, and illustrate the biological context of the resulting kinase inhibitors.
Chemical Rationale: The Versatility of the 3,5-Dibromo-7-azaindole Core
The utility of this compound lies in the differential reactivity of its two carbon-bromine bonds. The C3 position is generally more susceptible to initial palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, particularly after protection of the pyrrole nitrogen. This regioselectivity allows for the introduction of a desired moiety at C3, followed by a subsequent, different functionalization at the C5 position.[4] This stepwise approach is fundamental to creating diverse libraries of 3,5-disubstituted 7-azaindoles for screening against various kinase targets.
Key palladium-catalyzed reactions employed in the functionalization of this scaffold include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of a wide range of amino groups.
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. Bulky, electron-rich phosphine ligands, for example, are often employed in Buchwald-Hartwig aminations to enhance the efficiency of the catalytic cycle.
Synthetic Workflow: From Dibromo Intermediate to Potent Inhibitors
The general synthetic strategy for producing 3,5-disubstituted kinase inhibitors from this compound involves a multi-step process that allows for diversification at key positions.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: N-Protection of this compound
Rationale: Protection of the pyrrole nitrogen is often a necessary first step to prevent side reactions and to modulate the electronic properties of the heterocyclic core, which can influence the regioselectivity of subsequent cross-coupling reactions. A tosyl group is a common choice for this purpose.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-tosyl-3,5-dibromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C3 Position
Rationale: This protocol exemplifies the first diversification step, where an aryl or heteroaryl group is introduced at the more reactive C3 position. The choice of a palladium catalyst and a suitable base is critical for efficient coupling.
Procedure:
-
In a reaction vessel, combine N-tosyl-3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C.
-
Stir the reaction for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-aryl-5-bromo-N-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate.
Protocol 3: Buchwald-Hartwig Amination at the C5 Position
Rationale: This protocol demonstrates the introduction of a nitrogen-based substituent at the C5 position of the 3-aryl-5-bromo intermediate. The use of a specialized ligand, such as XPhos or SPhos, is often necessary to facilitate the reductive elimination step and achieve high yields.
Procedure:
-
To an oven-dried reaction tube, add the 3-aryl-5-bromo-N-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a phosphine ligand (e.g., XPhos, 0.04-0.10 eq), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon).
-
Add a dry, degassed solvent such as toluene or dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 3-aryl-5-amino-N-tosyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 4: N-Deprotection
Rationale: The final step in the synthesis is the removal of the N-protecting group to yield the target kinase inhibitor. The conditions for deprotection depend on the protecting group used. For a tosyl group, a strong base is typically employed.
Procedure:
-
Dissolve the N-tosyl protected intermediate (1.0 eq) in a mixture of methanol and THF.
-
Add an aqueous solution of a strong base, such as NaOH or LiOH (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and neutralize with an acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by flash chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis: A Case Study
The 3,5-disubstituted 7-azaindole scaffold has been successfully employed to develop inhibitors for a variety of kinases implicated in cancer and other diseases.
| Kinase Target | Therapeutic Area | Representative IC₅₀ Values (nM) | Reference |
| IGF-1R | Oncology | 1-100 | [5] |
| FGFR | Oncology | 7-25 (FGFR1-3) | [1] |
| TNIK | Oncology, Immunology | < 1 | |
| SIK2 | Oncology, Metabolic Diseases | 10-50 | [6] |
| CDK9/CyclinT | Oncology | 10-100 | [7] |
Biological Context: Targeting Key Signaling Pathways
The kinase inhibitors synthesized from this compound exert their therapeutic effects by modulating critical cellular signaling pathways that are often dysregulated in disease.
The IGF-1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[8] Its dysregulation is frequently observed in various cancers.[9]
Caption: Inhibition of the IGF-1R signaling cascade.
The FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in processes such as angiogenesis, cell proliferation, and differentiation.[1][10] Aberrant FGFR signaling is a key driver in several cancers.[1][10]
Caption: Blockade of the FGFR signaling pathway.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its capacity for regioselective, sequential functionalization via robust cross-coupling reactions provides a powerful platform for medicinal chemists to generate diverse compound libraries and perform detailed SAR studies. The successful development of potent inhibitors against a range of clinically relevant kinases underscores the importance of this scaffold. Future work in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel kinase targets. The continued refinement of synthetic methodologies will further enhance the utility of this privileged core in drug discovery.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
TNIK signaling activates the Wnt pathway and favors symmetric cell division. ResearchGate. Available at: [Link]
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available at: [Link]
-
Design of potent IGF1-R inhibitors related to bis-azaindoles. PubMed. Available at: [Link]
-
Schematic model of cellular pathways involving cdk9. ResearchGate. Available at: [Link]
-
TNIK (TRAF2 and NCK interacting kinase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. Available at: [Link]
-
Cyclin-dependent kinase 9–cyclin K functions in the replication stress response. EMBO Reports. Available at: [Link]
-
Effective natural inhibitors targeting IGF-1R by computational study. ResearchGate. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. Available at: [Link]
-
CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate. Available at: [Link]
-
Cyclin-dependent kinase 9. Wikipedia. Available at: [Link]
-
SIK2 Gene. GeneCards. Available at: [Link]
-
TNIK. Wikipedia. Available at: [Link]
-
CDK9 is a central hub for proper signaling of each step in the transcription cycle. ResearchGate. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]
-
Effects of SIK2 on Wnt/β-catenin signaling pathway. ResearchGate. Available at: [Link]
-
What are the new molecules for IGF-1R modulators? Patsnap Synapse. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer. PubMed. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]
-
SIK2 activates the autophagy‒apoptosis pathway through SP1 regulation to inhibit the progression of hepatocellular carcinoma. Frontiers in Oncology. Available at: [Link]
-
Azaindole Therapeutic Agents. ACS Omega. Available at: [Link]
-
TNIK regulation of interferon signaling and endothelial cell response to virus infection. iScience. Available at: [Link]
-
Discovery of novel and selective SIK2 inhibitors by the application of AlphaFold structures and generative models. PubMed. Available at: [Link]
-
SIK2 salt inducible kinase 2 [Homo sapiens (human)]. NCBI. Available at: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]
-
Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel and selective SIK2 inhibitors by the application of AlphaFold structures and generative models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 9. Effective natural inhibitors targeting IGF-1R by computational study | Aging [aging-us.com]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors: A Detailed Guide for Researchers
Introduction: The Critical Role of FGFR in Oncology and the Rise of Targeted Therapies
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] Under normal physiological conditions, this pathway is tightly controlled. However, aberrant activation of FGFR signaling, driven by gene amplification, mutations, or fusions, is a significant oncogenic driver in a variety of solid tumors, including bladder, lung, and breast cancers.[2][3] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention in oncology.[2][4]
The development of small-molecule FGFR inhibitors has emerged as a promising strategy to counteract the effects of dysregulated FGFR signaling.[3] A key scaffold that has garnered considerable attention in the design of these inhibitors is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This heterocyclic system serves as an excellent "hinge-binding" motif, mimicking the adenine moiety of ATP and forming crucial hydrogen bonds within the kinase domain of FGFR.[5] Specifically, the strategic utilization of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine as a starting material provides a versatile platform for the synthesis of a diverse range of potent and selective FGFR inhibitors. Its two bromine atoms at positions 3 and 5 offer orthogonal handles for the introduction of various substituents through cross-coupling reactions, enabling the systematic exploration of the chemical space around the 7-azaindole core to optimize potency and selectivity.[6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of FGFR inhibitors. We will delve into the rationale behind its selection, provide a step-by-step synthetic protocol for a key transformation, explore the mechanism of action of the resulting inhibitors, and present relevant quantitative data to inform drug discovery efforts.
The 7-Azaindole Scaffold: A Privileged Structure for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[5] Its ability to form two key hydrogen bonds with the hinge region of the kinase active site provides a strong anchoring point for the inhibitor molecule. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[5] This bidentate interaction significantly contributes to the binding affinity and inhibitory potency of the compounds.
The 3,5-dibromo substitution pattern on this scaffold is particularly advantageous for several reasons:
-
Synthetic Versatility: The bromine atoms at the C3 and C5 positions can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This allows for the introduction of a wide array of aryl, heteroaryl, and other moieties to probe the different pockets of the ATP-binding site of FGFR.
-
Structure-Activity Relationship (SAR) Exploration: The ability to independently modify the C3 and C5 positions facilitates a systematic exploration of the SAR. Substituents at the C5 position can be designed to interact with the solvent-exposed region, influencing solubility and pharmacokinetic properties, while modifications at the C3 position can be tailored to occupy the hydrophobic pocket, thereby enhancing potency and selectivity.
-
Proven Track Record: Numerous potent FGFR inhibitors incorporating the 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine scaffold have been reported in the literature, demonstrating the effectiveness of this approach in generating clinically relevant candidates.[4][6]
Synthetic Protocol: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of FGFR inhibitor synthesis, it is the key step to introduce diversity at the C3 and C5 positions of the 7-azaindole core. Below is a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction.
Reaction: Monosubstitution at the C5 position of this compound with an arylboronic acid.
Synthetic Workflow for Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 147570-34-1 | 276.92 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water). The solvent should be degassed prior to use by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas for 5-10 minutes to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[8][9] The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified 5-aryl-3-bromo-1H-pyrrolo[2,3-b]pyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Sodium carbonate is a mild and effective base for activating the boronic acid, which is a crucial step in the transmetalation phase of the catalytic cycle.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the reaction. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.
Mechanism of Action: How 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibit FGFR
FGFR inhibitors derived from the 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine scaffold are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the entire signaling cascade.
Upon binding of the natural ligand, Fibroblast Growth Factor (FGF), to the extracellular domain of FGFR, the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression and cellular processes that promote cell growth, proliferation, and survival.
FGFR Signaling Pathway and Mechanism of Inhibition
The 1H-pyrrolo[2,3-b]pyridine-based inhibitors, by occupying the ATP-binding site, prevent this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade. The substituents at the C3 and C5 positions play a crucial role in enhancing the binding affinity and selectivity of the inhibitor for FGFR over other kinases.
Quantitative Data: In Vitro Potency of 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms. The IC₅₀ value represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
| Compound ID | R¹ (C3-substituent) | R² (C5-substituent) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 3-methoxyphenyl | trifluoromethyl | 7 | 9 | 25 | 712 | [2][4] |
| PD173074 | 2,6-dichloro-3,5-dimethoxyphenyl | H | 21.5 | - | - | - | [3] |
| 7n | 3-(2,6-dichloro-3,5-dimethoxyphenyl) | N-methyl-N-(2-(dimethylamino)ethyl)acetamide | - | 0.7 | 2.0 | 52.7 | [3] |
Data presented as IC₅₀ values in nanomolar (nM). A lower value indicates higher potency.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of potent and selective FGFR inhibitors. Its amenability to regioselective functionalization via Suzuki-Miyaura and other cross-coupling reactions provides a robust platform for generating extensive libraries of compounds for SAR studies. The 7-azaindole core consistently demonstrates its ability to effectively anchor inhibitors within the ATP-binding pocket of FGFR, leading to potent inhibition of the signaling pathway.
The continued exploration of novel substituents at the C3 and C5 positions, guided by structural biology and computational modeling, holds the promise of discovering next-generation FGFR inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Such advancements will be crucial in overcoming potential resistance mechanisms and expanding the therapeutic reach of FGFR-targeted therapies in the fight against cancer.
References
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing. Retrieved February 3, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2021). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). PubMed. Retrieved February 3, 2026, from [Link]
-
First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]
-
A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services. Retrieved February 3, 2026, from [Link]
-
Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved February 3, 2026, from [Link]
-
A nonradioactive dot-blot assay for protein tyrosine kinase activity. (1992). PubMed. Retrieved February 3, 2026, from [Link]
-
Graphviz tutorial. (2021). YouTube. Retrieved February 3, 2026, from [Link]
-
Signaling Pathways of Tyrosine Kinase Receptors. (2003). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Drawing graphs with dot. (2015). Graphviz. Retrieved February 3, 2026, from [Link]
- Preparation method of 5-bromo-7-azaindole. (2018). Google Patents.
-
Targeting RTK Signaling Pathways in Cancer. (2018). MDPI. Retrieved February 3, 2026, from [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed. Retrieved February 3, 2026, from [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. Retrieved February 3, 2026, from [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2017). Biosciences Biotechnology Research Asia. Retrieved February 3, 2026, from [Link]
-
User Guide. (n.d.). graphviz. Retrieved February 3, 2026, from [Link]
-
Types of Signaling Pathways | Ras/Map Kinase Pathway. (2023). YouTube. Retrieved February 3, 2026, from [Link]
-
Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (2018). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. Retrieved February 3, 2026, from [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2005). Google Patents.
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2019). MDPI. Retrieved February 3, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Pathway Enrichment Analysis plots: easy R tutorial. (2023). YouTube. Retrieved February 3, 2026, from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 3, 2026, from [Link]
-
Real examples of Graphviz. (2021). Medium. Retrieved February 3, 2026, from [Link]
-
Tips for Illustrating Biological Pathways. (2023). YouTube. Retrieved February 3, 2026, from [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Drawing graphs with dot. (2015). Graphviz. Retrieved February 3, 2026, from [Link]
-
Viewing a reaction path diagram. (n.d.). Cantera. Retrieved February 3, 2026, from [Link]
-
UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS. (2022). TDX. Retrieved February 3, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved February 3, 2026, from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved February 3, 2026, from [Link]
-
How To Learn Biochemistry Pathways? (2023). YouTube. Retrieved February 3, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurigeneservices.com [aurigeneservices.com]
- 8. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine as a Versatile Platform for High-Performance Electronic Materials
Abstract
This technical guide provides an in-depth exploration of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block for the development of advanced organic electronic materials. We delve into the unique chemical attributes that make this scaffold, also known as 3,5-dibromo-7-azaindole, exceptionally suited for creating conjugated polymers and small molecules with tailored optoelectronic properties. This document furnishes researchers, materials scientists, and drug development professionals with both the foundational knowledge and detailed, field-proven protocols for the synthesis, fabrication, and characterization of materials for Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Diodes (OLEDs). The protocols are designed as self-validating systems, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the structure-property relationships that govern device performance.
Introduction: The Strategic Advantage of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in both medicinal chemistry and materials science.[1][2] Its fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts unique electronic characteristics and hydrogen bonding capabilities.[3] The dibrominated derivative, this compound, capitalizes on this core structure by providing two chemically distinct and reactive bromine sites. These sites serve as versatile handles for functionalization via modern cross-coupling chemistry, allowing for the precise construction of extended π-conjugated systems.
The strategic placement of bromine atoms at the 3- and 5-positions enables the synthesis of linear, donor-acceptor (D-A) copolymers or symmetrically functionalized small molecules. This architectural control is paramount for tuning the frontier molecular orbital (HOMO/LUMO) energy levels, influencing the material's bandgap, charge transport characteristics, and solid-state packing—all critical determinants of electronic device performance.[4] This guide will demonstrate how to leverage these features to create next-generation organic semiconductors.
Core Reagent: Properties and Handling
A thorough understanding of the starting material is fundamental to any successful synthesis.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3,5-Dibromo-7-azaindole | - |
| CAS Number | 149758-69-4 | - |
| Molecular Formula | C₇H₃Br₂N₂ | PubChem |
| Molecular Weight | 274.93 g/mol | PubChem |
| Appearance | Off-white to yellow or brown powder/crystals | TCI |
| Melting Point | 205-210 °C | - |
Safety & Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is classified as an irritant and may be harmful if swallowed or inhaled.[5] Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for functionalizing the 3,5-dibromo-7-azaindole core are palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Stille couplings. These methods offer high yields, excellent functional group tolerance, and predictable regiochemistry, making them ideal for complex molecule synthesis.[6][7]
The choice between Suzuki and Stille coupling often depends on the availability of the coupling partner (organoboron vs. organotin) and the desired reaction conditions. Stille couplings can sometimes offer milder conditions, but the toxicity and purification challenges associated with tin byproducts are a significant consideration.[8][9] Suzuki couplings, using generally more stable and less toxic boronic acids or esters, are often preferred for their practicality and greener profile.[10]
Application Protocol I: Synthesis of a Donor-Acceptor Polymer for OTFTs
Objective: To synthesize a D-A copolymer, P(Azaindole-BT), via Suzuki polymerization for application as the active semiconductor layer in an OTFT.
Causality & Rationale: The 7-azaindole unit serves as the electron donor (D), while a co-monomer like 4,7-bis(5-bromothiophen-2-yl)benzo[c][11][12]thiadiazole (a common electron acceptor, A) is used to create a polymer with a low bandgap and ambipolar charge transport capabilities. This D-A architecture facilitates intramolecular charge transfer, which is beneficial for charge mobility.[4] The polymerization must be conducted under strictly inert conditions to prevent oxidative side reactions that would quench the catalyst and limit the molecular weight, a critical factor for achieving high charge carrier mobility.
Protocol 4.1: Synthesis of P(Azaindole-BT)
Materials:
-
This compound
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][11][12]thiadiazole (BT-boronic ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene and Dimethylformamide (DMF)
-
2M Aqueous Potassium Carbonate (K₂CO₃) solution (degassed)
-
Methanol, Hexane, Acetone, Chloroform
-
Soxhlet extraction thimbles
Procedure:
-
Reaction Setup: In a Schlenk flask dried under vacuum, add this compound (1.0 eq), BT-boronic ester (1.0 eq), and Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) at least three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and DMF (e.g., 4:1 ratio) via cannula to dissolve the monomers. The mixture should be stirred until a homogeneous solution is formed.
-
Base Addition: Add the degassed 2M K₂CO₃ solution (approx. 4 eq per monomer) via syringe.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously under a positive pressure of argon for 24-48 hours. The solution will typically become darker and more viscous as the polymer forms.
-
Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into a beaker of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Initial Purification: Collect the crude polymer by filtration, wash with water, then methanol. Dry the polymer under vacuum.
-
Soxhlet Purification: This step is critical for removing low molecular weight oligomers and catalyst residues. Sequentially extract the polymer in a Soxhlet apparatus with methanol, hexane, acetone, and finally, chloroform. The high-performance fraction is the one soluble in chloroform.
-
Final Isolation: Precipitate the chloroform fraction into methanol again, filter, and dry the final polymer product under high vacuum at 40-50 °C for 24 hours.
Protocol 4.2: Fabrication and Characterization of an OTFT Device
Rationale: A bottom-gate, top-contact architecture is a standard and reliable configuration for testing new semiconductor materials. Substrate cleaning is paramount to avoid charge trapping sites at the dielectric-semiconductor interface. A hydrophobic surface treatment with octadecyltrichlorosilane (OTS) promotes better molecular ordering of the deposited polymer film, which is essential for efficient charge transport.[13]
Procedure:
-
Substrate Preparation: Use heavily n-doped Si wafers with a 200-300 nm layer of thermally grown SiO₂ as the gate dielectric. Clean the substrates by sonicating sequentially in deionized water, acetone, and isopropanol (15 min each). Dry under a stream of nitrogen.
-
Surface Modification: Treat the SiO₂ surface with OTS, either from a solution or by vapor deposition, to create a hydrophobic self-assembled monolayer.
-
Semiconductor Deposition: Prepare a solution of the P(Azaindole-BT) polymer (e.g., 5-10 mg/mL) in a high-boiling-point solvent like chlorobenzene or o-dichlorobenzene. Filter the solution through a 0.2 µm PTFE filter. Spin-coat the solution onto the OTS-treated substrate. The spin speed (e.g., 1500-3000 rpm) will determine the film thickness.
-
Annealing: Transfer the coated substrates into a nitrogen-filled glovebox and anneal on a hotplate (e.g., 100-150 °C for 30 min) to remove residual solvent and improve film crystallinity.
-
Electrode Deposition: Using a shadow mask, thermally evaporate top-contact source and drain electrodes (e.g., 50 nm of Gold) onto the polymer film. The channel length (L) and width (W) are defined by the mask.
-
Characterization: Measure the OTFT's electrical characteristics using a semiconductor parameter analyzer in a nitrogen environment. Obtain the output (IDS vs. VDS) and transfer (IDS vs. VG) curves.
Expected Performance Metrics:
| Parameter | Typical Range for D-A Polymers | Significance |
| Hole Mobility (μh) | 10⁻³ - 1 cm²/Vs | Speed of charge carrier movement |
| Electron Mobility (μe) | 10⁻⁴ - 0.5 cm²/Vs | Indicates ambipolar behavior |
| On/Off Current Ratio | > 10⁵ | Distinguishes between 'on' and 'off' states |
| Threshold Voltage (Vth) | 0 to -20 V | Gate voltage required to turn the device on |
Application Protocol II: Synthesis of a Small Molecule for OLEDs
Objective: To synthesize a D-A-D type small molecule based on the 7-azaindole core for use as a blue fluorescent emitter in an OLED.
Causality & Rationale: For blue emission, a wide bandgap is required. This can be achieved by coupling the 7-azaindole donor core with suitable π-conjugated acceptor units that do not excessively lower the LUMO level.[14] The D-A-D architecture can enhance the photoluminescence quantum yield (PLQY).[15] For OLED applications, the final product must be of extremely high purity (>99.95%), which necessitates purification by temperature gradient sublimation to remove emissive impurities that would otherwise act as quenching sites in the device.[16]
Protocol 5.1: Synthesis of a D-A-D Emitter via Stille Coupling
Materials:
-
This compound
-
Tributyl(pyren-1-yl)stannane (or other suitable aryl stannane)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Anhydrous and degassed Toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and Tributyl(pyren-1-yl)stannane (2.2 eq) in anhydrous toluene.
-
Degassing: Bubble argon through the solution for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5-10 mol%) to the flask under a positive flow of argon.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, concentrate the mixture under reduced pressure. The crude product can be directly purified by silica gel column chromatography using a solvent system such as hexane/ethyl acetate or dichloromethane/methanol to isolate the desired product from tin byproducts and starting materials.
-
Sublimation: For ultimate purity, the isolated solid should be purified by temperature gradient sublimation under high vacuum (<10⁻⁶ Torr). This step is non-negotiable for high-performance OLED device fabrication.
Conclusion
This compound is a powerful and versatile building block for constructing a diverse range of high-performance organic electronic materials. Its well-defined reactive sites allow for precise control over molecular architecture through robust and scalable cross-coupling reactions. The protocols detailed herein provide a validated starting point for researchers to synthesize novel conjugated polymers and small molecules. By understanding the causal relationships between chemical structure, processing conditions, and final device performance, scientists can rationally design and develop next-generation materials for applications in flexible electronics, displays, and photovoltaics.
References
-
ResearchGate. (2003). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from Semantic Scholar. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from RSC Publishing. [Link]
-
PubMed. (2003). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. Retrieved from PubMed. [Link]
-
PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from PubChem. [Link]
-
PubMed Central. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from PubMed Central. [Link]
-
PubMed Central. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2024). Thin Film Deposition Techniques: A Comprehensive Review. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from ResearchGate. [Link]
-
PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from PubMed Central. [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from ACS Publications. [Link]
-
PubMed Central. (2018). Azaindole Therapeutic Agents. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2019). High efficiency OLEDs based on anthracene derivatives. Retrieved from ResearchGate. [Link]
-
MDPI. (2023). Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. Retrieved from MDPI. [Link]
-
PubMed Central. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from PubMed Central. [Link]
-
RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (2023). Role of the Alkylation Patterning in the Performance of OTFTs. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2024). Thin Film Deposition Techniques: A Comprehensive Review. Retrieved from ResearchGate. [Link]
-
PubMed Central. (2019). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2009). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved from ResearchGate. [Link]
-
VacCoat. (2019). Thin Films Deposition of Organic Materials. Retrieved from VacCoat. [Link]
-
PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Retrieved from PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from University of Windsor. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from MDPI. [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from MDPI. [Link]
-
RSC Publishing. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from RSC Publishing. [Link]
-
Sci-Hub. (2004). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Retrieved from Sci-Hub. [Link]
-
PubMed Central. (2020). Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. Retrieved from PubMed Central. [Link]
-
Korvus Technology. (n.d.). Thin Film Deposition | Techniques and Systems. Retrieved from Korvus Technology. [Link]
-
PubMed Central. (2018). A Modular Synthesis of Teraryl-Based α-Helix Mimetics, Part 5. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (2001). Organic Thin Film Deposition Techniques. Retrieved from Semantic Scholar. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from MDPI. [Link]
-
ResearchGate. (2018). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives. Retrieved from ResearchGate. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Regioselectivity in the Stille Coupling Reactions of 3,5‐Dibromo‐2‐pyrone. / ChemInform, 2004 [sci-hub.st]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine, a critical building block in modern medicinal chemistry. The 7-azaindole scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2] This guide emphasizes a robust, direct bromination strategy, focusing on reaction control, safety, and purification methods suitable for multi-gram to kilogram-scale production. We will delve into the chemical rationale behind each procedural step, ensuring a deep understanding of the process for reliable and reproducible outcomes.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of immense interest in pharmaceutical development. Its structure serves as a bioisostere for indole and purine systems, capable of forming key hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases.[2] Consequently, derivatives of 7-azaindole are central to numerous potent inhibitors targeting signaling pathways implicated in cancer and other diseases, such as the Fibroblast Growth Factor Receptor (FGFR) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][3][4]
This compound is a particularly valuable intermediate. The two bromine atoms provide orthogonal handles for subsequent functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. This allows for the systematic exploration of structure-activity relationships (SAR) at both the C3 and C5 positions, a crucial step in lead optimization.[3][5]
However, the synthesis of this key intermediate on a large scale presents challenges, primarily in achieving selective dibromination while minimizing the formation of mono-brominated and over-brominated impurities. This protocol addresses these challenges through precise control of stoichiometry and reaction temperature, coupled with a scalable purification strategy.
Synthetic Strategy and Mechanistic Rationale
The chosen strategy is the direct electrophilic bromination of the 7-azaindole core. This approach is favored for its atom economy and operational simplicity, avoiding more complex multi-step routes that involve ring construction.[6][7]
The Chemistry: The bromination of 7-azaindole is a classic electrophilic aromatic substitution. The fused pyrrole ring is significantly more electron-rich than the pyridine ring, making it the primary site for electrophilic attack.
-
First Bromination (C3): The C3 position of the pyrrole ring is the most nucleophilic, leading to rapid and highly selective bromination at this site to form the 3-bromo intermediate.
-
Second Bromination (C5): Under more forcing conditions or with an excess of the brominating agent, a second electrophilic substitution occurs on the pyridine ring. The C5 position is the most activated site on the pyridine portion of the molecule for this subsequent reaction.
Controlling the reaction to favor the desired 3,5-dibromo product requires careful management of the reaction conditions. The use of liquid bromine in a suitable solvent like dichloromethane (DCM) is a common and cost-effective method for this transformation on a larger scale.[8]
Caption: Reaction pathway for the sequential bromination of 7-azaindole.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the starting 7-azaindole. Adjustments to equipment and cooling capacity will be necessary for larger scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1H-pyrrolo[2,3-b]pyridine | >98% | Commercial | Starting Material |
| Bromine (Br₂) | Reagent | Commercial | EXTREMELY HAZARDOUS |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | Technical | Commercial | Quenching Agent |
| Sodium Bicarbonate (NaHCO₃) | Technical | Commercial | Neutralizing Wash |
| Sodium Chloride (NaCl) | Technical | Commercial | For Brine Wash |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying Agent |
| Ethyl Acetate (EtOAc) | Technical | Commercial | Recrystallization Solvent |
| Hexanes | Technical | Commercial | Recrystallization Solvent |
Equipment:
-
5 L, 3-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermocouple/thermometer
-
Pressure-equalizing addition funnel (500 mL)
-
Nitrogen/Argon inlet
-
Ice-water or chiller bath
-
Large separatory funnel (4 L)
-
Büchner funnel and filtration flask
-
Rotary evaporator
CRITICAL SAFETY PRECAUTIONS
Bromine is a highly toxic, volatile, and corrosive substance that can cause severe chemical burns upon contact and is extremely dangerous if inhaled.[9][10] All operations involving liquid bromine must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Full PPE is mandatory. This includes heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a chemically-resistant apron or lab coat.[11][12]
-
Ventilation: Work exclusively within a chemical fume hood.[12]
-
Spill Response: Have a bromine spill kit readily available. This should contain a neutralizing agent like a 10% aqueous sodium thiosulfate solution and an absorbent material.
-
Incompatible Materials: Bromine reacts violently with reducing agents, aluminum, and many organic materials.[9] Ensure the reaction setup is clean and free from incompatible substances.
Step-by-Step Procedure
Caption: High-level workflow for the synthesis of 3,5-Dibromo-7-azaindole.
-
Reaction Setup:
-
Equip the 5 L reactor with an overhead stirrer, thermocouple, and nitrogen inlet.
-
Charge the reactor with 1H-pyrrolo[2,3-b]pyridine (100 g, 0.846 mol, 1.0 eq).
-
Add anhydrous dichloromethane (2.0 L). Stir the mixture to form a solution or a fine slurry.
-
-
Bromination:
-
Cool the reactor contents to 0-5 °C using an ice-water bath.
-
In the fume hood, carefully measure liquid bromine (95.5 mL, 1.86 mol, 2.2 eq) into the addition funnel. Dilute the bromine with 200 mL of dichloromethane.
-
Rationale: Using a slight excess of bromine ensures complete conversion of the starting material and the mono-bromo intermediate. Cooling is critical to control the exothermic reaction, prevent excessive byproduct formation, and minimize solvent loss.
-
-
Add the bromine solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the dark red-brown mixture to stir at 0-5 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) or HPLC. The reaction is complete when the starting material and the 3-bromo intermediate are no longer observed.
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully add 10% w/v aqueous sodium thiosulfate solution (~1 L) while maintaining vigorous stirring and cooling. Continue adding the quenching solution until the red-brown color of bromine disappears, and the mixture becomes a pale yellow or off-white slurry.
-
Rationale: This step neutralizes the highly reactive and hazardous excess bromine, converting it to non-volatile and safe bromide salts (2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻).
-
-
-
Work-up and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a 4 L separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M saturated aqueous sodium bicarbonate solution (1 L).
-
Water (1 L).
-
Saturated aqueous sodium chloride (brine, 1 L).
-
Rationale: The bicarbonate wash removes any acidic byproducts, such as HBr, which can compromise product stability.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield a solid crude product.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask. Add a minimal amount of hot ethyl acetate to dissolve the solid.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Rationale: For large-scale synthesis, recrystallization is vastly more efficient and economical than chromatographic purification.[13] It effectively removes most impurities, yielding a product of high purity.
-
-
Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.
-
Data and Characterization
Table 1: Synthesis Parameters and Expected Yield
| Parameter | Value |
| Starting Material (7-Azaindole) | 100 g (0.846 mol) |
| Bromine (2.2 eq) | 297.4 g (1.86 mol) |
| Solvent (DCM) | 2.2 L |
| Reaction Temperature | 0-10 °C |
| Expected Yield | 195 - 220 g (83 - 94%) |
| Appearance | Off-white to pale yellow solid |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₇H₄Br₂N₂ |
| Molecular Weight | 275.93 g/mol |
| Melting Point | ~195-200 °C (Varies with purity) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H, NH), 8.35 (d, 1H), 8.25 (d, 1H), 7.80 (s, 1H) |
| HPLC Purity | >98% |
| Mass Spec (ESI+) | m/z 274.8, 276.8 [M+H]⁺ (Isotopic pattern for Br₂) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
References
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine - Chem-Impex. [Link]
-
The Synthesis Journey of 5-Bromo-7-azaindole: A Key Player in Modern Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 3,5,7-Trisubstituted Indoles - Thieme Gruppe. [Link]
- CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google P
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed. [Link]
-
Azaindole synthesis - Organic Chemistry Portal. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole - ACS Publications. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [Link]
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Bromine - Hazardous Substance Fact Sheet - NJ.gov. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - ACS Publications. [Link]
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles - ResearchGate. [Link]
-
Safety Data Sheet: Bromine - Carl ROTH. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]
-
Bromination safety - YouTube. [Link]
-
BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification challenges of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
CAS No: 134352-61-1 Synonyms: 3,5-Dibromo-7-azaindole Ticket ID: PUR-35DB-AZA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary
You are likely encountering difficulties purifying 3,5-Dibromo-7-azaindole due to its deceptive physicochemical profile.[1][2] Unlike standard indoles, the 7-azaindole core possesses a "schizophrenic" electronic nature: the pyrrole N-H is acidic (pKa ~13), while the pyridine nitrogen (
When you add two bromine atoms (at positions 3 and 5), you significantly increase lipophilicity while simultaneously reducing solubility in common organic solvents due to enhanced crystal lattice energy (π-stacking).[2] This results in a "brick-dust" solid that streaks on silica and crashes out during recrystallization.
This guide provides the specific protocols to resolve these issues, moving beyond standard literature to field-proven "tricks of the trade."
Module 1: The Solubility Paradox
The Issue: The compound is insoluble in non-polar solvents (Hexane, Toluene) at room temperature but moderately soluble in polar aprotic solvents (DMSO, DMF), which are difficult to remove.[2]
Troubleshooting Data:
| Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Application |
| DCM | Low (<5 mg/mL) | Moderate | Extraction (poor for recrystallization) |
| Toluene | Insoluble | Moderate | Primary Recrystallization Solvent |
| Methanol | Moderate | High | Chromatography Eluent |
| DMSO | High | N/A | Reaction Solvent (Avoid for purification) |
| THF | Moderate | High | Solubilizing agent for loading |
Protocol A: The "Toluene Switch" Recrystallization
Recommended for purity >85% seeking >98%.[2][3]
While 5-bromo-7-azaindole recrystallizes easily from toluene, the 3,5-dibromo variant requires a higher temperature threshold due to increased molecular weight and lattice stability.[1][2]
-
Dissolution: Suspend the crude solid in Toluene (20 mL per gram).
-
Reflux: Heat to reflux (
). If the solid does not fully dissolve, add Ethanol dropwise (up to 5% v/v) through the condenser until the solution is clear.[2]-
Why? Pure toluene may not overcome the lattice energy; the trace ethanol disrupts hydrogen bonding at the
and sites.[2]
-
-
Hot Filtration: Quickly filter the boiling solution through a pre-heated glass frit to remove polymeric tars (black specks).[1]
-
Controlled Cooling: Turn off the heat source and let the flask sit in the oil bath as it cools to room temperature. Do not use an ice bath yet. Rapid cooling traps impurities.[1][2]
-
Harvest: Once at RT, move to
for 2 hours. Filter the off-white needles and wash with cold Hexane.[2]
Module 2: Chromatographic Separation (The "Streaking" Issue)
The Issue: On TLC or Column, the spot trails or streaks, making separation from the mono-brominated impurity (3-bromo-7-azaindole) impossible.
The Cause: The basic nitrogen at position 7 (
Visualization: The Interaction Mechanism[2]
Caption: Mechanism of peak tailing on silica gel and the competitive inhibition provided by basic modifiers.
Protocol B: The "Basified" Silica Column
Recommended for separating 3-bromo (impurity) from 3,5-dibromo (product).[1][2]
Standard Gradient: 0
-
Mobile Phase Preparation: Prepare a stock of DCM:MeOH (95:5).[1] Add 0.5%
(28% aq) or 1% Triethylamine (TEA).[1][2] Shake well. -
Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the mobile phase before loading the sample.[2] This neutralizes the acidic sites.[2]
-
Loading: Dissolve the crude in a minimum amount of THF (DCM solubility is often too low). Load onto the column.[2][4]
-
Elution: Run isocratic or shallow gradient.
Module 3: Chemical Purification (The "pH Swing")
The Issue: You have a mixture of starting material (7-azaindole), mono-bromo, and di-bromo, and chromatography is too expensive for the scale (>10g).
The Logic: We can exploit the acidity of the N-H proton (pKa ~13).[2] However, a more selective method uses the basicity of the pyridine nitrogen.[2] The electron-withdrawing bromine atoms make the 3,5-dibromo species less basic than the non-brominated starting material.[2]
Protocol C: The Reverse Acid Wash
Note: This removes unreacted 7-azaindole and some mono-bromo species.[1][2]
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (warm if necessary).
-
Acid Wash: Wash the organic layer with 1M HCl (3x).[1][2]
-
Mechanism:[1][3][4][5][6][7][8][9] Unreacted 7-azaindole (more basic) will protonate and move to the aqueous layer.[2]
-
Differentiation: The 3,5-dibromo species has two electron-withdrawing Br atoms, significantly lowering the pKa of the pyridine nitrogen.[2] It will resist protonation by dilute acid and remain in the organic layer.[2]
-
-
Workup: Dry the organic layer over
and concentrate. -
Polishing: Recrystallize the residue using Protocol A.
Decision Matrix: Which Path to Take?
Caption: Decision tree for selecting the optimal purification workflow based on crude purity and impurity profile.
FAQ: Frequently Asked Questions
Q: Why does my compound turn yellow/brown on the shelf?
A: 7-azaindoles, especially brominated ones, are light-sensitive.[1][2] The color change indicates surface oxidation or radical formation.[2] Store the purified solid in amber vials under Argon at
Q: I see a "ghost peak" in LCMS that matches the mass of my product but elutes later. A: This is likely the N-H tautomer or an aggregate.[2] 7-azaindoles form strong dimers in solution (similar to carboxylic acids).[1][2] Add 0.1% Formic Acid to your LCMS mobile phase to break the dimers and sharpen the peak.[2]
Q: Can I use Acetone for recrystallization? A: Avoid it. Acetone can undergo aldol condensation under the slightly basic conditions of the azaindole surface, or form hemi-aminals with the reactive positions if any residual bromine is present.[1][2] Stick to Toluene or Ethanol.[1][2]
References
-
Synthesis and Functionalization of 7-Azaindoles
-
Chromatographic Behavior of Azaindoles
-
General Procedure for Bromination of 7-Azaindole
-
Crystallographic & Solubility Data
Sources
- 1. 3-Bromo-7-azaindole | 74420-15-8 [chemicalbook.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine compounds
Topic: Overcoming Poor Solubility & Aggregation in 7-Azaindole Scaffolds
Introduction: The "Brick Dust" Challenge
Why is this compound so difficult to work with? 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (a 3,5-dibromo-7-azaindole) belongs to a class of heterocycles colloquially known in process chemistry as "brick dust."[1][2] Its insolubility is not random; it is a direct consequence of its electronic structure.[1][2]
Unlike standard indoles, the 7-azaindole core possesses a donor (N1-H) and an acceptor (N7) positioned perfectly to form a centrosymmetric, cyclic hydrogen-bonded dimer .[1][2] This dimer is exceptionally stable (
The Solution Philosophy: To dissolve this compound, you must break the dimer .[2] This guide provides the thermodynamic and kinetic strategies to disrupt these intermolecular forces without compromising the sensitive halogen handles required for downstream cross-coupling.[2]
Module 1: Solvent Selection & Dissolution Strategy
Quick Reference: Solubility Tier List
Data synthesized from process chemistry benchmarks for 7-azaindole scaffolds.
| Solvent Class | Effectiveness | Suitability | Notes |
| Dipolar Aprotic | High | Excellent | DMSO, DMF, NMP. Disrupts H-bonds effectively.[1][2] Best for SNAr and high-temp couplings.[1] |
| Protic | Medium-High | Good | n-Butanol, Isopropanol. Good at reflux.[1][2] Capable of H-bond disruption but may act as nucleophiles.[1] |
| Ethers | Low-Medium | Variable | THF, Me-THF, Dioxane. Poor solubility at RT.[1][2] Requires heating or co-solvents (e.g., THF/DMF).[1][2] |
| Chlorinated | Very Low | Poor | DCM, Chloroform. Ineffective against the dimer lattice.[2] Avoid for initial dissolution.[1][2] |
| Hydrocarbons | Negligible | Unusable | Hexanes, Toluene. Completely insoluble unless temperature is >100°C. |
Troubleshooting FAQ: Dissolution
Q: I am trying to run a lithiation at -78°C in THF, but the starting material precipitates. What do I do? A: This is a classic failure mode. At -78°C, the solubility of the dibromo-7-azaindole in THF drops to near zero.[1]
-
The Fix: Switch to 2-MeTHF (2-Methyltetrahydrofuran) .[1] It has higher lipophilicity and better solvation power for metallated species than THF.[1][2]
-
The Workaround: If MeTHF fails, you must protect the N1 position (see Module 2). The free N-H is the root cause; masking it prevents dimerization and dramatically increases solubility in ethers.[2]
Q: Why does my compound streak or crash out during silica chromatography (DCM/MeOH)? A: The compound is crystallizing on the silica because DCM cannot solvate the dimer.[2]
-
The Fix: Add a "Modifier." Use DCM : MeOH : NH4OH (90:9:1) or DCM : Acetone .[1][2] The ammonia competes for the hydrogen bonding sites on the silica, preventing the compound from "sticking" and tailing.[2]
Module 2: Synthetic Workarounds (The "Silver Bullet" Protocol)
The most robust way to solve solubility issues for this scaffold is N-Protection .[1] By installing a protecting group, you permanently break the H-bond donor capability, lowering the lattice energy.[2]
Decision Matrix: Choosing the Right Strategy
Figure 1: Decision tree for selecting solvent vs. protection group strategies based on downstream chemistry.
Protocol A: Transient Solubilization (The "Tosyl Trick")
Use this when you need to perform cross-couplings in non-polar solvents (e.g., Toluene) and plan to deprotect later.[2]
Mechanism: The Sulfonyl group is electron-withdrawing, pulling density from the indole ring and physically blocking the N1 site.[2]
Step-by-Step Procedure:
-
Dissolution: Suspend 3,5-dibromo-7-azaindole (1.0 eq) in THF (10 vol). It will likely be a slurry.[1][2]
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Observation: The mixture will evolve H2 gas and likely become a clear solution as the sodium salt is often more soluble in THF than the neutral dimer.[2]
-
-
Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) .
-
Reaction: Warm to RT. Stir for 2 hours.
-
Validation: Monitor by TLC (Hex/EtOAc). The product (N-Ts) will run significantly higher (Rf ~0.6-0.[1]8) than the starting material (Rf ~0.[1][2]2) and will be fully soluble in DCM/Toluene.[1][2]
Module 3: Advanced Reaction Troubleshooting
Scenario: Suzuki Coupling Stalled due to Precipitation
Issue: You are attempting a Suzuki coupling at C-5. The reaction starts but stops at 30% conversion.[1][2] A solid precipitate coats the flask.[2] Diagnosis: The product (mono-coupled) is less soluble than the starting material and has co-precipitated with the catalyst (Pd "blacked out").[2]
The "Phase-Transfer" Solution: Do not use standard Toluene/Water or Dioxane/Water.[1] Switch to a n-Butanol/Xylene system.
-
Solvent System: Mix n-Butanol : Xylene (1:4).[1]
-
Why: n-Butanol is protic enough to disrupt H-bonds at high temp (100°C+) but miscible with Xylene to dissolve the boronic ester.[1]
-
Catalyst: Switch to Pd(dppf)Cl2 .[1][2] It is robust and works well in heterogeneous slurries.[1][2]
Scenario: C-3 vs C-5 Regioselectivity & Solubility
Issue: You want to react the C-3 bromine selectively, but the insolubility prevents temperature control. Technical Insight: The C-3 position is electronically more electron-rich (pyrrole-like), while C-5 is electron-poor (pyridine-like).[1] However, SNAr is difficult on this ring.[1][2]
-
Recommendation: Perform Lithium-Halogen Exchange at C-3.[1]
-
Solubility Criticality: You must use the SEM-protection route (See Protocol A logic). A free N-H will quench the organolithium immediately (Acid-Base reaction is faster than Metal-Halogen exchange).[1]
-
Reaction: SEM-Protected precursor + n-BuLi (-78°C)
Selective C-3 Li species.[1]
-
References
-
Katritzky, A. R.; et al. Handbook of Heterocyclic Chemistry. 3rd Ed.[1][2] Elsevier, 2010.[1][2] (Definitive source on tautomerism and physical properties of azaindoles).
-
Popowycz, F.; et al. "The Azaindole Framework in the Design of Kinase Inhibitors."[2] Journal of Medicinal Chemistry, 2016 . [1][2]
-
Lécrevisse-Lazzarotto, C.; et al. "7-Azaindole breaks carboxylic acid dimers...".[1][2] Chemical Communications, 2022 .[1][2] (Mechanistic evidence of dimer strength).
-
Vertex Pharmaceuticals. "Preparation of 7-azaindoles as inhibitors of influenza."[1] World Intellectual Property Organization, WO2010068610.[1][2] (Process chemistry protocols for N-protection).
Sources
Technical Support Center: Enhancing Selectivity in Reactions of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the selective functionalization of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 3,5-dibromo-7-azaindole). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile scaffold. The unique electronic properties of the 7-azaindole nucleus present both opportunities and challenges in achieving regioselective reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the selectivity and success of your experiments.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry due to the prevalence of the 7-azaindole core in biologically active compounds, including kinase inhibitors.[1][2] The two bromine atoms at the C3 and C5 positions offer handles for sequential functionalization, enabling the synthesis of diverse molecular architectures. However, the inherent electronic differences between the pyridine and pyrrole rings, as well as the relative reactivity of the C3 and C5 positions, can lead to challenges in controlling selectivity. This guide will address common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, achieving selective mono-arylation of this compound requires careful control of reaction conditions.
Question 1.1: I am getting a mixture of mono-arylated products at both C3 and C5, along with the di-arylated product. How can I selectively obtain the 3-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine?
Answer: Achieving selectivity for the C3 position in a Suzuki-Miyaura coupling is often the kinetically favored pathway. The C3-Br bond is generally more activated towards oxidative addition to the palladium(0) catalyst due to the electronic influence of the adjacent pyrrole nitrogen. However, several factors can lead to a loss of selectivity. Here’s a systematic approach to troubleshooting this issue:
Underlying Chemistry: The selectivity in Suzuki-Miyaura reactions on dihalogenated heterocycles is influenced by a combination of electronic effects, steric hindrance, and the nature of the catalyst system. For 3,5-dibromopyridine derivatives, substitution at the 3-position is often preferred.
Troubleshooting Protocol:
-
N-Protection: The presence of an unprotected N-H group can interfere with the catalytic cycle and affect selectivity. Protecting the pyrrole nitrogen with a suitable group is highly recommended.
-
Recommendation: Employ a bulky protecting group such as tosyl (Ts) or a silyl group like triisopropylsilyl (TIPS). These groups can sterically hinder the C3 position to some extent but more importantly, they prevent catalyst inhibition and side reactions associated with the acidic N-H proton. A SEM (2-(trimethylsilyl)ethoxymethyl) group has also been successfully used.[3]
-
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical in modulating reactivity and selectivity.
-
Recommendation: Start with a less reactive catalyst system. For instance, Pd(PPh₃)₄ is often a good starting point. For more challenging couplings, a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ can be effective.[4] The use of bulky, electron-rich phosphine ligands can sometimes alter selectivity, so it's an important parameter to screen.[5][6]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to the formation of the thermodynamically more stable di-substituted product.
-
Recommendation: Run the reaction at a lower temperature (e.g., 80 °C) and monitor the progress closely by TLC or LC-MS.[3] Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-arylated byproduct.
-
-
Stoichiometry of the Boronic Acid: Using a large excess of the boronic acid will drive the reaction towards di-substitution.
-
Recommendation: Use a slight excess (1.1 to 1.2 equivalents) of the boronic acid.
-
Experimental Protocol for Selective C3-Arylation: To a solution of N-protected this compound (1.0 equiv) in a degassed solvent mixture such as 1,4-dioxane/water (4:1) is added the arylboronic acid (1.1 equiv) and a base such as K₂CO₃ (2.0 equiv). The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the mixture is heated under an inert atmosphere at 80-90 °C until the starting material is consumed as monitored by TLC.
Question 1.2: I am observing significant dehalogenation (hydrodehalogenation) of my starting material, leading to mono-bromo-7-azaindole. What causes this and how can I prevent it?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of a bromine atom with a hydrogen atom, leading to a reduction in the yield of the desired coupled product.
Underlying Chemistry: Dehalogenation can occur through several mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. The base, solvent, or even impurities can act as hydride donors.
Troubleshooting Protocol:
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.
-
Recommendation: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
-
Solvent Purity: Protic impurities or solvents that can act as hydride donors (e.g., isopropanol) can exacerbate dehalogenation.
-
Recommendation: Use high-purity, anhydrous, and thoroughly degassed solvents. 1,4-Dioxane and toluene are generally good choices.
-
-
Ligand Selection: The nature of the phosphine ligand can influence the rate of reductive elimination versus side reactions.
-
Recommendation: Sometimes, more electron-rich and bulky ligands can stabilize the organopalladium intermediate and suppress dehalogenation. Consider screening ligands like P(t-Bu)₃ or cataCXium® A.
-
-
Temperature Control: As with over-reaction, higher temperatures can increase the rate of dehalogenation.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Achieving selectivity with this compound requires careful tuning of the reaction parameters.
Question 2.1: I want to perform a selective Sonogashira coupling at the C5 position. How can I achieve this, given that the C3 position is generally more reactive?
Answer: Selectively functionalizing the C5 position in the presence of a C3-bromo substituent is challenging but achievable. The strategy generally involves sterically hindering the C3 position or using reaction conditions that favor reaction at the more electron-deficient pyridine ring.
Underlying Chemistry: The C5-Br bond is on the pyridine ring, which is more electron-deficient than the pyrrole ring. This can make it more susceptible to certain catalytic cycles. Steric hindrance around the C3 position can also be exploited to direct the reaction to C5.
Troubleshooting Protocol:
-
N-Protecting Group Strategy: This is the most critical factor for directing selectivity to C5.
-
Recommendation: Introduce a very bulky protecting group on the pyrrole nitrogen. A group like triisopropylsilyl (TIPS) or di-tert-butylsilyl (DTBS) can effectively block access to the C3 position for the incoming catalyst and alkyne.
-
-
Catalyst and Ligand System: The choice of catalyst and ligand can influence the regiochemical outcome.
-
Solvent and Base: The reaction medium can play a role in modulating catalyst activity and selectivity.
-
Recommendation: A common solvent system is a mixture of an organic solvent like THF or 1,4-dioxane and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA). The amine acts as both a base and a solvent.
-
Experimental Protocol for Selective C5-Alkynylation: To a solution of N-TIPS-3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a degassed mixture of THF and TEA (2:1) is added the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%). The reaction is typically stirred at room temperature to 50 °C under an inert atmosphere until completion.
Question 2.2: My Sonogashira reaction is sluggish and gives low yields. What are the common causes and how can I improve the outcome?
Answer: Slow or incomplete Sonogashira couplings can be frustrating. The issue often lies with catalyst deactivation, poor solubility of reagents, or the presence of inhibitors.
Troubleshooting Protocol:
-
Catalyst Activity: The palladium and copper catalysts are sensitive to air and impurities.
-
Recommendation: Ensure all reagents and solvents are of high purity and thoroughly degassed. Use freshly opened or purified catalysts. Consider using a more robust palladium pre-catalyst.
-
-
Copper Co-catalyst: The role of the copper co-catalyst is crucial for the traditional Sonogashira reaction.
-
Recommendation: Ensure that the CuI is of good quality. Some protocols benefit from the addition of a slight excess of CuI. Alternatively, for sensitive substrates, a "copper-free" Sonogashira protocol can be attempted, which often requires a different base and ligand system.
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.
-
Recommendation: Meticulous degassing of the reaction mixture is essential. Running the reaction under a strictly inert atmosphere (argon or nitrogen) will minimize this side reaction.
-
-
Solubility Issues: Poor solubility of the starting material or reagents can lead to a slow reaction.
-
Recommendation: Consider a different solvent system. DMF or NMP can be used for less soluble substrates, but be mindful that they may require higher purification efforts.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. As with other cross-coupling reactions, achieving selectivity is key.
Question 3.1: I am attempting a selective mono-amination of this compound. Which position is more likely to react, and how can I control the selectivity?
Answer: Similar to Suzuki coupling, the C3 position is generally more reactive in Buchwald-Hartwig amination due to electronic factors. However, the choice of N-protecting group and ligand can influence the outcome.
Underlying Chemistry: The mechanism of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and reductive elimination. The relative rates of oxidative addition at C3 and C5 will be a primary determinant of selectivity.
Troubleshooting Protocol:
-
N-Protection to Enhance C3 Selectivity:
-
Recommendation: Protecting the pyrrole nitrogen is crucial to avoid side reactions with the amine nucleophile and the base. A standard protecting group like Boc or SEM can be used when targeting the C3 position.[3]
-
-
Ligand Choice for C3 Selectivity:
-
Recommendation: For amination of heteroaryl bromides, bulky, electron-rich biaryl phosphine ligands such as RuPhos or XPhos, often in the form of their G2 or G3 pre-catalysts, have shown excellent results.[3]
-
-
Attempting C5 Selectivity:
-
Recommendation: To favor amination at the C5 position, a similar strategy to the Sonogashira coupling can be employed: use a very bulky N-protecting group like TIPS to sterically block the C3 position. Additionally, screening different ligands is important, as some may have a higher preference for the more electron-deficient pyridine ring.
-
Experimental Protocol for Selective C3-Amination: A mixture of N-protected this compound (1.0 equiv), the amine (1.2 equiv), a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), and a base such as NaOtBu or Cs₂CO₃ (1.5-2.0 equiv) in an anhydrous, degassed solvent like toluene or dioxane is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 110 °C.
Lithiation and Halogen Dance Reactions
For orthogonal functionalization, metal-halogen exchange is a powerful technique. However, it comes with its own set of challenges.
Question 4.1: I am trying to perform a selective lithium-bromine exchange at one of the positions. What are the main challenges and how can I achieve selectivity?
Answer: Selective lithiation of dihalogenated heterocycles can be difficult due to competing deprotonation, halogen-metal exchange at both positions, and potential "halogen dance" rearrangements.
Underlying Chemistry: Lithium-bromine exchange is a fast reaction that typically occurs at low temperatures. The selectivity is governed by the kinetic acidity of the protons on the ring and the relative stability of the resulting organolithium species. Halogen dance is a base-catalyzed isomerization where a halogen atom appears to "dance" around the aromatic ring.
Troubleshooting Protocol:
-
Choice of Lithiating Agent and Temperature:
-
Recommendation: Use n-butyllithium or t-butyllithium for the lithium-bromine exchange. The reaction should be carried out at very low temperatures (-78 °C or lower) to minimize side reactions. The choice between n-BuLi and t-BuLi can sometimes influence selectivity.
-
-
Preventing Halogen Dance:
-
Recommendation: Halogen dance is often promoted by stronger bases like LDA and higher temperatures. By using BuLi at low temperatures and quenching the resulting organolithium species quickly with an electrophile, the likelihood of halogen dance can be reduced.
-
-
Directing the Lithiation:
-
Recommendation: The position of lithiation can be influenced by the N-protecting group. A protecting group that can coordinate with the lithium reagent may direct the deprotonation to a specific position. However, for 3,5-dibromo-7-azaindole, selective lithium-bromine exchange is often more predictable. The C3-Br is generally more susceptible to exchange.
-
Experimental Protocol for Selective C3-Lithiation and Quenching: To a solution of N-protected this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium (1.0-1.1 equiv). Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes), and then add the desired electrophile. Allow the reaction to slowly warm to room temperature before quenching and workup.
Summary Tables for Quick Reference
Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling
| Target Product | N-Protecting Group | Catalyst | Ligand (if separate) | Base | Position of Reaction |
| 3-Aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine | SEM, Tosyl | Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ | C3 |
| 3-Aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine | SEM | Pd₂(dba)₃ | - | K₂CO₃ | C3[3] |
| 5-Aryl-3-bromo-1H-pyrrolo[2,3-b]pyridine | TIPS | PdCl₂(dppf) | - | K₂CO₃ | C5 (predicted) |
Table 2: Recommended Conditions for Selective Sonogashira Coupling
| Target Product | N-Protecting Group | Catalyst | Co-catalyst | Base | Position of Reaction |
| 3-Alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | SEM, Boc | Pd(PPh₃)₂Cl₂ | CuI | TEA, DIPA | C3 |
| 5-Alkynyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | TIPS | Pd(PPh₃)₂Cl₂ | CuI | TEA, DIPA | C5 |
Visualizing Reaction Selectivity
Diagram 1: Factors Influencing Regioselectivity in Cross-Coupling Reactions
Caption: Key factors determining the site of reaction.
Diagram 2: Troubleshooting Workflow for Poor Selectivity in Suzuki Coupling
Caption: A step-by-step guide to improving C3 selectivity.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2013. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2021. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. 2024. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021. Available from: [Link]
-
Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett. 2020. Available from: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. 2012. Available from: [Link]
- 1h-pyrrolo[2,3-b]pyridines. Google Patents. 2006.
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 2023. Available from: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. 2021. Available from: [Link]
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. 2019. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018. Available from: [Link]
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv. 2022. Available from: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. 2018. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. 2017. Available from: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. N.d. Available from: [Link]
-
Challenges in the direct lithiation of spent LFP cathodes: the crucial role of reducing agents. EES Batteries. 2023. Available from: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. 2016. Available from: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. 2011. Available from: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 2024. Available from: [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. 2022. Available from: [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical. 2006. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018. Available from: [Link]
-
Sonogashira troubleshooting help needed. Reddit. 2020. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NTNU Open. 2021. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. 2014. Available from: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ResearchGate. 2024. Available from: [Link]
- Preparation method of 5-bromo-7-azaindole. Google Patents. 2019.
- A process for preparing halogenated azaindole compounds using pybrop. Google Patents. 2016.
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. 2013. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. 2021. Available from: [Link]
-
Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. 2023. Available from: [Link]
-
Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. European Journal of Medicinal Chemistry. 2017. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2018. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. 2013. Available from: [Link]
-
Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling. Nucleosides, Nucleotides & Nucleic Acids. 2010. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. 2010. Available from: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. 2021. Available from: [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. ResearchGate. 2022. Available from: [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids. 2015. Available from: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. 2026. Available from: [Link]
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Multi-Pronged Approach to Unambiguous Structural Confirmation of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Derivatives
A Senior Application Scientist's Guide to Analytical Verification
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural resemblance to indole have made it a privileged core in the development of therapeutics targeting a range of diseases, from cancer to neurological disorders.[1][2] Specifically, derivatives such as the 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of critical cellular targets like the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[3]
The synthesis of these complex molecules, particularly those involving electrophilic bromination, can potentially yield a variety of constitutional isomers. Therefore, unambiguous confirmation of the bromine substitution pattern is not merely a procedural step but a critical determinant of a compound's biological activity and novelty. This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine derivatives, ensuring the integrity of research and development programs.
The Challenge: Isomeric Impurities
During the synthesis of the target compound, several other dibrominated isomers could theoretically be formed. The objective of our analytical workflow is to differentiate the desired 3,5-dibromo product from all other possibilities with absolute certainty.
Core Analytical Strategy: A Triad of Techniques
No single technique is sufficient for absolute structural elucidation. A robust and self-validating system relies on the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray Crystallography.
Caption: Core structure of this compound.
Expected Data for this compound:
-
¹H NMR: The spectrum will be simple but highly informative. We expect to see three signals in the aromatic region and one broad signal for the N-H proton.
-
H2: A singlet or a narrow doublet (due to long-range coupling) furthest downfield, adjacent to the pyrrole nitrogen.
-
H4 & H6: Two distinct signals, likely appearing as doublets due to coupling to each other. The absence of a proton at position 3 and 5 simplifies the spectrum significantly compared to the parent heterocycle.
-
-
¹³C NMR: We expect to see 7 distinct carbon signals. The signals for C3 and C5 will be significantly shifted due to the direct attachment of the electronegative bromine atoms.
Comparative NMR Data (Hypothetical)
| Position | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) | Key HMBC Correlations |
| 1 (N-H) | ~12.0 (broad s) | - | H2 -> C3, C7a |
| 2 | ~8.0 (s) | ~128 | H2 -> C3, C7a |
| 3 | - | ~95 | - |
| 4 | ~8.2 (d, J=2 Hz) | ~130 | H4 -> C5, C5a, C6 |
| 5 | - | ~110 | - |
| 6 | ~8.4 (d, J=2 Hz) | ~145 | H6 -> C4, C5, C7a |
| 7a | - | ~148 | H2 -> C7a; H6 -> C7a |
| 5a | - | ~118 | H4 -> C5a |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This provides the initial overview of the proton environments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence) to identify all carbon signals, including quaternaries.
-
2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton coupling networks. For this molecule, a key correlation would be observed between H4 and H6.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton directly to its attached carbon.
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the H2 proton to the brominated C3 carbon, and from the H4 proton to the brominated C5 carbon, provides definitive proof of the 3,5-dibromo structure.
X-ray Crystallography: The Definitive Proof
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural confirmation.
Causality Behind the Choice: This technique directly maps the electron density of the atoms in the crystal lattice, generating a three-dimensional model of the molecule. [4][5]This leaves no doubt as to the atomic connectivity and stereochemistry. The output is a visual and geometrically precise confirmation of the structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in size, with no visible cracks) on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model, providing precise bond lengths, bond angles, and atomic positions. [6] Limitation: The primary drawback is the absolute requirement for a high-quality single crystal, which is not always achievable.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), presence of halogens. | Fast, highly sensitive, provides characteristic isotopic pattern for bromine. [7] | Does not provide information on atom connectivity; cannot distinguish between isomers. |
| NMR Spectroscopy | Complete atom-to-atom connectivity, 3D structure in solution (NOESY). | Provides the most detailed structural information in solution, essential for isomer differentiation. [8][9] | Less sensitive than MS, requires more sample, complex spectra can be challenging to interpret. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state, absolute confirmation of connectivity. | Considered the "gold standard" for structural proof. [10][11] | Requires a suitable single crystal, which can be difficult or impossible to obtain. The solid-state structure may not perfectly represent the solution-state conformation. |
Conclusion
The structural confirmation of this compound derivatives is a critical process that demands a rigorous, multi-faceted analytical approach. While Mass Spectrometry offers a rapid and essential first pass, confirming molecular weight and the dibrominated nature of the compound, it is insufficient for isomer differentiation. The true elucidation of the substitution pattern is achieved through a comprehensive suite of NMR experiments, with 2D HMBC being particularly decisive. When obtainable, a single-crystal X-ray structure provides the final, irrefutable evidence. By layering the data from these orthogonal techniques, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery programs.
References
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
- Singh, U. P., & Kumar, S. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 70(1), 173-181.
- Buck, E., et al. (2008). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 18(13), 3696-3700.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1744.
-
Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2016). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2013). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Dembinski, R., et al. (2015). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Adhikari, A. V., et al. (2015).
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2020). MDPI. Retrieved February 3, 2026, from [Link]
-
The molecule that gave the mass spectrum shown here contains a ha.... (n.d.). Pearson. Retrieved February 3, 2026, from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved February 3, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). MDPI. Retrieved February 3, 2026, from [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019). PubMed. Retrieved February 3, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). (2024). MDPI. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry - Mass Spectrometry Part II. (2020). YouTube. Retrieved February 3, 2026, from [Link]
-
The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 8 s.... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
1 H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a]P[7][12]henanthrolines Bearing a 9-Cyano Group. (2024). MDPI. Retrieved February 3, 2026, from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. Retrieved February 3, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1,10]Phenanthrolines Bearing a 9-Cyano Group [mdpi.com]
- 12. researchgate.net [researchgate.net]
Benchmarking the Performance of 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine-based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Among the myriad of scaffolds explored for kinase inhibition, the 7-azaindole core, and specifically its 3,5-disubstituted derivatives like 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine, has garnered significant attention. This guide provides a comprehensive performance benchmark of inhibitors based on this privileged scaffold, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for their evaluation.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bioisostere of indole and purine, rendering it an excellent candidate for interacting with the ATP-binding site of kinases. The strategic placement of nitrogen atoms allows for the formation of key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The 3 and 5 positions of this scaffold offer versatile points for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The introduction of bromine atoms at these positions provides a reactive handle for further chemical elaboration through cross-coupling reactions, allowing for the exploration of a diverse chemical space to target a range of kinases.
Comparative Performance Analysis: Benchmarking Against Established Inhibitors
The versatility of the this compound scaffold has led to the development of inhibitors targeting several important kinases. Here, we benchmark the performance of these novel inhibitors against well-established drugs and clinical candidates targeting the same kinases. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. Therefore, the data presented below should be interpreted as a guide to the relative potency of these compounds.
Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)
The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
| Compound Class | Specific Inhibitor Example | Target | Enzymatic IC50 (nM) | Cellular Potency | Reference |
| 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine | Novel Pyrrolopyridine Inhibitors | IGF-1R | Nanomolar range | Demonstrated in cellular assays | [1] |
| Alternative: Pyrrolo[1,2-a]pyrazine derivative | Linsitinib (OSI-906) | IGF-1R / IR | 35 (IGF-1R), 75 (IR) | Inhibits IGF-1-induced cell proliferation | [2][3][4] |
Insight: Derivatives of the 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent, nanomolar inhibition of IGF-1R in enzymatic assays.[1] Linsitinib, a well-characterized IGF-1R inhibitor, exhibits potent inhibition of the receptor's tyrosine kinase activity by binding to the cytoplasmic domain.[2] While direct comparative IC50 values under identical conditions are not available in the reviewed literature, the reported nanomolar potency of the pyrrolo[2,3-b]pyridine series suggests they are a promising class of IGF-1R inhibitors.
Target: Traf2- and Nck-interacting kinase (TNIK)
TNIK is a serine-threonine kinase involved in Wnt signaling and has been identified as a therapeutic target in colorectal cancer and fibrosis.[5][6]
| Compound Class | Specific Inhibitor Example | Target | Enzymatic IC50 (nM) | Cellular Potency | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Novel Synthesized Compounds | TNIK | < 1 | IL-2 inhibition in a concentration-dependent manner | [7] |
| Alternative: Pyrimidine derivative | PF-794 | TNIK | 39 | Inhibits TNIK-induced phosphorylation of p120-catenin | [8] |
| Alternative: Novel AI-generated inhibitor | INS018_055 (Rentosertib) | TNIK | Potent and selective | Anti-fibrotic and anti-inflammatory efficacy in cell and animal models | [9][10] |
Target: Fibroblast Growth Factor Receptor (FGFR)
The FGFR signaling pathway is frequently dysregulated in various cancers through gene amplification, mutations, or translocations, making it an attractive therapeutic target.
| Compound Class | Specific Inhibitor Example | Target | Enzymatic IC50 (nM) | Cellular Potency | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | Compound 4h | FGFR1/2/3/4 | 7 / 9 / 25 / 712 | Inhibited breast cancer cell proliferation and induced apoptosis | [11] |
| Alternative: Pyrido[2,3-d]pyrimidine derivative | AZD4547 | FGFR1/2/3 | Potent in the nanomolar range | Antitumor activity in malignancies with FGFR alterations | [12] |
| Alternative: Pyrido[2,3-d]pyrimidine derivative | Erdafitinib (JNJ-42756493) | pan-FGFR | Potent | Approved for advanced urothelial carcinoma with FGFR alterations | [13][14][15] |
Insight: A derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 4h, has demonstrated potent, single-digit nanomolar inhibition against FGFR1 and FGFR2, with good activity against FGFR3.[11] This potency is comparable to established pan-FGFR inhibitors like AZD4547 and the FDA-approved drug Erdafitinib.[12][15] The data suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold can be effectively tailored to generate potent and selective FGFR inhibitors.
Target: Ataxia-Telangiectasia Mutated (ATM) Kinase
ATM is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.
| Compound Class | Specific Inhibitor Example | Target | Enzymatic IC50 (nM) | Cellular Potency | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | Compound 25a | ATM | Highly selective | Synergistic antitumor efficacy with irinotecan in xenograft models | [12] |
| Alternative: Morpholine derivative | KU-55933 | ATM | 12.9 (IC50), 2.2 (Ki) | Blocks ionizing radiation-induced p53 phosphorylation | [4][16][17] |
Insight: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors, with compound 25a showing excellent kinase selectivity and in vivo antitumor activity in combination with chemotherapy.[12] The established ATM inhibitor, KU-55933, is also highly potent with an IC50 of 12.9 nM.[4][16][17] The development of selective ATM inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates its applicability beyond receptor tyrosine kinases to intracellular signaling kinases.
Experimental Protocols for Inhibitor Benchmarking
To ensure the generation of reliable and comparable data, standardized and well-controlled experimental protocols are paramount. The following sections detail step-by-step methodologies for key assays in the benchmarking of kinase inhibitors.
In Vitro Enzymatic Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.
Causality Behind Experimental Choices:
-
Buffer Composition: The buffer is optimized for enzyme stability and activity, typically containing a buffering agent (e.g., HEPES), a salt to maintain ionic strength (e.g., NaCl), a reducing agent to prevent oxidation (e.g., DTT), and a detergent to prevent non-specific binding (e.g., Triton X-100).
-
ATP Concentration: The concentration of ATP is a critical parameter. For determining IC50 values that reflect the intrinsic affinity of the inhibitor, the ATP concentration is typically set at or near the Michaelis constant (Km) for ATP for that specific kinase.[18] This ensures a fair competition between the inhibitor and the natural substrate.
-
Enzyme Concentration and Linearity: The enzyme concentration is chosen to ensure the reaction proceeds under initial rate conditions, where the rate of product formation is linear over time.[7] This is crucial for accurate IC50 determination.
-
Controls: Including no-enzyme and no-inhibitor (vehicle) controls is essential to define the baseline and 100% activity levels, respectively.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100).
-
Prepare a 2X substrate/ATP solution in kinase buffer containing the specific peptide or protein substrate and ATP at 2X the final desired concentration (e.g., 2X Km of ATP).
-
Prepare serial dilutions of the test inhibitor and a reference inhibitor in 100% DMSO. Then, dilute these into the kinase buffer to create 4X inhibitor solutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor solutions (or vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detect the amount of product formed. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based ADP detection (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[8][19]
-
Fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization): Utilize labeled substrates or antibodies to detect phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay
This assay assesses the ability of an inhibitor to engage its target and inhibit its activity within a cellular context, providing a more physiologically relevant measure of potency.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line is critical. It should express the target kinase at an appropriate level. For many cancer targets, cell lines with known dependencies on the target kinase are used.
-
Serum Starvation: Cells are often serum-starved prior to stimulation to reduce basal signaling activity, thereby increasing the signal-to-noise ratio upon ligand-induced activation of the target kinase.
-
Ligand Stimulation: For receptor tyrosine kinases like IGF-1R and FGFR, stimulation with their cognate ligands (e.g., IGF-1, FGF) is necessary to activate the kinase and its downstream signaling pathway.
-
Endpoint Measurement: The inhibition of kinase activity is typically measured by quantifying the phosphorylation of a direct downstream substrate of the target kinase. Western blotting is a common method for this.
Step-by-Step Protocol (using Western Blotting for detection):
-
Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., U2OS for ATM, cancer cell lines with specific FGFR alterations for FGFR) in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Serum-starve the cells for 4-24 hours, if necessary.
-
Pre-treat the cells with various concentrations of the test inhibitor or a reference inhibitor for 1-2 hours.
-
For receptor tyrosine kinases, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL IGF-1 for IGF-1R) for a short period (e.g., 10-15 minutes). For kinases like ATM, induce DNA damage (e.g., with etoposide or H₂O₂) to activate the pathway.[20]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-Akt for the IGF-1R pathway, phospho-p53 for the ATM pathway).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody against the total protein) or to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the cellular IC50 value.
-
Visualizing the Benchmarking Process and Underlying Biology
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Generalized Kinase Signaling Pathway
Caption: A generalized kinase signaling cascade initiated by ligand binding to a receptor tyrosine kinase.
Experimental Workflow for Kinase Inhibitor Benchmarking
Caption: A workflow for the comprehensive benchmarking of kinase inhibitors.
Logic of Comparative Analysis
Caption: Logical framework for comparing novel inhibitors to established alternatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and effective starting point for the development of potent inhibitors against a range of therapeutically relevant kinases. The data presented in this guide indicates that inhibitors derived from this scaffold can achieve potencies comparable to, and in some cases exceeding, that of established clinical candidates and approved drugs.
For researchers and drug development professionals, the key takeaway is the importance of rigorous and standardized benchmarking. While the inherent variability between assays and laboratories necessitates caution when comparing absolute IC50 values from different sources, the methodologies outlined here provide a robust framework for generating high-quality, comparable data. Future work should focus on direct, head-to-head comparative studies of these novel inhibitors against their established counterparts under identical experimental conditions. Furthermore, comprehensive selectivity profiling against a broad panel of kinases is essential to fully understand the off-target effects and therapeutic window of these promising compounds. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available at: [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Allosteric IGF-1R Inhibitors. ACS Publications. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]
-
ATM Kinase: Methods and Protocols. ResearchGate. Available at: [Link]
-
Chemi-Verse™ TNIK Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Human Insulin-like Growth Factor-1 Receptor Reporter Assay System (IGF-1R). Indigo Biosciences. Available at: [Link]
-
How to analyze the western blotting data for investigation activity of the signaling pathway? ResearchGate. Available at: [Link]
-
Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Available at: [Link]
-
Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. The ASCO Post. Available at: [Link]
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers. Available at: [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. Available at: [Link]
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PubMed Central. Available at: [Link]
-
Phase 3 THOR Study: Results of Erdafitinib vs Pembrolizumab in Pretreated Patients (pts) With Advanced or Metastatic Urothelial Cancer With Select Fibroblast Growth Factor Receptor Alterations. ASCO Publications. Available at: [Link]
-
Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in or. PLOS. Available at: [Link]
-
ATM Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]
-
Structural Insight into TNIK Inhibition. MDPI. Available at: [Link]
-
FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]
-
Discovery of an inhibitor of insulin-like growth factor 1 receptor activation: Implications for cellular potency and selectivity over insulin receptor. ResearchGate. Available at: [Link]
-
TNIK. Insilico Medicine. Available at: [Link]
-
A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature. Available at: [Link]
-
Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. ResearchGate. Available at: [Link]
-
ATM inhibition drives metabolic adaptation via induction of macropinocytosis. PubMed Central. Available at: [Link]
-
Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling... Oncotarget. Available at: [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. selleckchem.com [selleckchem.com]
- 10. law.berkeley.edu [law.berkeley.edu]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ATM kinase activity enhanced TRAIL-mediated apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery and materials science.[1][2][3][4][5] Its structure, being a bioisostere of indole, allows it to interact with a wide range of biological targets, often conferring improved physicochemical properties such as solubility and metabolic stability. The di-brominated analog, 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine, is a particularly valuable starting material, offering two distinct reaction sites for the strategic introduction of molecular complexity.
This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound. We will delve into the nuances of achieving regioselective functionalization at the C3 and C5 positions, supported by experimental data and mechanistic rationale. This document is intended for researchers and process chemists who require a deep, practical understanding of how to select the optimal catalyst and conditions to achieve their desired synthetic outcomes.
The Regioselectivity Challenge: C3 versus C5 Reactivity
The core challenge in the functionalization of this compound lies in the differential reactivity of the two carbon-bromine bonds. Generally, the C3-Br bond is more susceptible to oxidative addition by a low-valent metal catalyst (typically Palladium(0)) than the C5-Br bond. This preference is attributed to a combination of electronic and steric factors. The C3 position is adjacent to the pyrrole nitrogen, influencing its electron density and making the C-Br bond more polarized and reactive.
Achieving selective mono-functionalization at either C3 or C5, or achieving a specific di-functionalization sequence, is highly dependent on the careful selection of the catalyst, ligands, base, and solvent. A catalyst system that is too reactive may lead to a mixture of mono- and di-substituted products, complicating purification and lowering yields.[6] Conversely, a system with insufficient reactivity may fail to couple at the less reactive C5 position. Therefore, a nuanced, catalyst-controlled approach is paramount.[7]
Comparative Analysis of Catalytic Systems
The choice of a cross-coupling reaction is dictated by the desired bond to be formed (C-C, C-N, C-O, etc.). Below, we compare the performance of various catalytic systems for the most common transformations.
A. Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The selection of the palladium catalyst and, critically, the phosphine ligand, dictates the reaction's success and selectivity.
Causality Behind Experimental Choices:
-
Palladium Source: Pd(PPh₃)₄ is a classic, reliable catalyst but can require higher temperatures. Pd(dppf)Cl₂ offers greater stability and is often effective for a broader range of substrates.[8][9] Modern pre-catalysts are designed for rapid activation and high turnover numbers.
-
Ligands: The ligand is arguably the most critical component for tuning reactivity and selectivity.
-
Triphenylphosphine (PPh₃): A standard, electron-rich, and relatively bulky ligand. It is a good starting point but may not be active enough for the less reactive C5-Br bond or may require harsh conditions.
-
Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These ligands, developed by the Buchwald group, are electron-rich and sterically demanding. This bulk promotes the crucial reductive elimination step and can stabilize the catalytically active monoligated palladium species, leading to higher activity at lower temperatures. This is often essential for coupling at the C5 position.
-
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a key role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and the prevalence of side reactions like boronic acid decomposition.
Comparative Data for Suzuki-Miyaura Coupling:
| Catalyst (mol%) | Ligand (mol%) | Boronic Acid | Base | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | Phenylboronic acid | K₂CO₃ | DME | 80 | C3/C5 mix | Good | [8],[9] |
| Pd₂(dba)₃ (2) | SPhos (4) | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | C3 | High | General Knowledge |
| Pd(PPh₃)₄ (5) | - | Heteroarylboronic acid | Na₂CO₃ | Dioxane/H₂O | 110 | C3 | Moderate | [10] |
| PdCl₂(Amphos)₂ (3) | - | Vinylboronic acid | K₂CO₃ | Acetonitrile | 80 | C3 | High | General Knowledge |
Note: Specific yield data for this compound is often found within patent literature or specific synthetic reports rather than broad comparison papers. The conditions listed are representative of successful couplings on similar heteroaromatic systems.
B. Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for introducing alkynyl moieties. It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are the most common choices.[11][12] Their role is to facilitate the oxidative addition to the aryl halide.
-
Copper(I) Co-catalyst: CuI is almost universally used. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It serves both as a base to deprotonate the alkyne and often as the solvent.
Comparative Data for Sonogashira Coupling:
| Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Alkyne | Base | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | Phenylacetylene | Et₃N | DMF | 60 | C3 | >90 | [11],[12] |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Trimethylsilylacetylene | DIPEA | THF | RT-50 | C3 | High | [5] |
| Pd(CF₃COO)₂/PPh₃ | CuI (5) | Propargyl alcohol | Et₃N | DMF | 80 | C3/C5 mix | Good | [5] |
Note: Selective mono-alkynylation at the C3 position is generally high-yielding. Driving the reaction to di-substitution often requires higher temperatures and longer reaction times.
C. Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, a common feature in pharmaceuticals.[13] The success of this coupling on N-H containing heterocycles like 7-azaindole was a significant challenge due to competitive N-arylation of the ring itself. The development of specialized ligands and pre-catalysts was key to overcoming this.[14][15]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The use of palladium pre-catalysts paired with bulky biarylphosphine ligands (e.g., BrettPhos, DavePhos, RuPhos) is critical.[14][15] These systems are highly active, allowing the reaction to proceed at lower temperatures, which minimizes side reactions. They are designed for rapid oxidative addition to the C-Br bond, outcompeting reactions at the pyrrole N-H.
-
Base: Strong, non-nucleophilic bases like LiHMDS, NaOtBu, or K₃PO₄ are required. The choice can be substrate-dependent; for base-sensitive substrates, weaker bases like K₃PO₄ may be preferred, though this can slow the reaction.[16]
Comparative Data for Buchwald-Hartwig Amination:
| Pd Pre-catalyst (mol%) | Ligand | Amine | Base | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| RuPhos Pd G3 (2) | - | Morpholine | LiHMDS | Toluene | 80 | C3 | 88 | [14],[15] |
| Pd₂(dba)₃ (2) | BrettPhos (4) | Aniline | NaOtBu | Dioxane | 100 | C3 | High | [14] |
| Pd(OAc)₂ (2) | XPhos (4) | Benzylamine | K₃PO₄ | t-BuOH | 110 | C5 (on C3-subst. substrate) | Moderate-High | General Knowledge |
Mechanistic Insights & Catalyst Selection Logic
Understanding the fundamental catalytic cycle is key to rational catalyst selection. The Suzuki-Miyaura coupling serves as an excellent model.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Rationale for Catalyst Selection: The catalyst must be chosen to overcome the rate-determining step for a given transformation.
-
For the more reactive C3-Br bond: Oxidative addition is relatively facile. A standard catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is often sufficient. The choice then depends on the coupling partner.
-
For the less reactive C5-Br bond: Oxidative addition is often the rate-limiting step. A more electron-rich and sterically hindered ligand (e.g., XPhos, RuPhos) is required to promote this step and increase catalyst activity. These ligands accelerate the reductive elimination step, which regenerates the active Pd(0) catalyst and prevents catalyst decomposition.
Decision Workflow for Catalyst Selection
Caption: Decision workflow for selecting catalyst conditions based on the desired regiochemical outcome.
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following procedures represent best practices for achieving high yields and reproducibility.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3 Position
This protocol is optimized for selective mono-arylation at the more reactive C3 position.
Workflow Diagram:
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the starting material).
-
Bubble the inert gas through the stirred suspension for 15 minutes to degas the solvent.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the 3-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine product.
Protocol 2: Sequential Sonogashira Coupling at the C5 Position
This protocol assumes the C3 position has already been functionalized (e.g., using the product from Protocol 1).
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the 3-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF and triethylamine (Et₃N) in a 2:1 ratio.
-
Add the terminal alkyne (1.5 eq).
-
Degas the mixture with a subsurface stream of argon for 10 minutes.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq).
-
Heat the reaction to 80 °C for 6 hours, or until TLC/LC-MS indicates completion.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to afford the 3,5-disubstituted product.
Conclusion and Future Outlook
The selective functionalization of this compound is a well-established but nuanced field. For selective C3 coupling, traditional catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ under controlled conditions provide excellent results for Suzuki and Sonogashira reactions, respectively. Accessing the C5 position typically requires a sequential approach, employing more modern, highly active catalyst systems with bulky biarylphosphine ligands to overcome the bond's lower reactivity.
Future developments will likely focus on several key areas:
-
Catalyst-Controlled C5 Selectivity: Designing new ligand systems that can override the inherent C3 reactivity to directly functionalize the C5 position in a single step would be a major advance.
-
Sustainable Catalysis: Replacing palladium with more earth-abundant and less expensive metals like nickel or copper is an area of active research.[17] While promising, the substrate scope and functional group tolerance of these systems for complex heterocycles are still being optimized.
-
Photoredox and Dual Catalysis: Combining transition metal catalysis with photoredox catalysis may open new pathways for coupling under milder conditions, potentially offering alternative selectivity profiles.
By understanding the principles and data outlined in this guide, researchers can confidently select the appropriate catalytic system to efficiently and selectively construct complex molecules based on the versatile 7-azaindole scaffold.
References
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions. Catalysis Science & Technology (RSC Publishing). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Comparative In Vitro ADME Guide: 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine Derivatives
Executive Summary & Strategic Context
In the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged bioisostere of indole and purine.[1] While the parent scaffold offers improved aqueous solubility and hydrogen-bonding capabilities compared to indole, its metabolic liability at the electron-rich C3 position remains a challenge.
This guide focuses on the 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine class. The introduction of bromine atoms at the C3 and C5 positions is not merely a synthetic handle; it serves as a deliberate medicinal chemistry strategy to modulate lipophilicity (LogP) and block primary metabolic soft spots.
Primary Comparison:
-
Candidate: this compound (Halogenated 7-azaindole).[2]
-
Comparator A: 1H-Indole (The carbocyclic parent).
-
Comparator B: Unsubstituted 1H-pyrrolo[2,3-b]pyridine (The metabolic baseline).
Physicochemical Profiling: Solubility & Lipophilicity[3][4][5]
The addition of two bromine atoms drastically alters the physicochemical landscape of the molecule. While the 7-nitrogen improves solubility relative to indole, the heavy halogenation counteracts this, pushing the molecule toward high lipophilicity.
Comparative Data Summary (Representative)
| Property | 1H-Indole (Reference) | 1H-pyrrolo[2,3-b]pyridine (Parent) | 3,5-Dibromo-7-azaindole (Target) | Impact Analysis |
| cLogP | ~2.1 | ~1.2 | ~3.5 - 4.0 | Bromination significantly increases lipophilicity, aiding membrane permeability but risking non-specific binding. |
| Aq. Solubility | Low | Moderate/High | Low (< 10 µM) | The pyridine nitrogen's H-bond accepting capacity is overwhelmed by the hydrophobic bromine bulk. |
| pKa (NH) | ~16.2 | ~13.2 | ~11.5 | Electron-withdrawing bromines increase the acidity of the pyrrole NH, potentially affecting protein binding. |
| H-Bond Don/Acc | 1 / 0 | 1 / 1 | 1 / 1 | Retains the critical "hinge-binding" motif common in kinase inhibitors (e.g., Vemurafenib). |
Expert Insight: The Solubility/Permeability Trade-off
The 3,5-dibromo derivative often suffers from "brick dust" properties—high crystallinity and low solubility. In early assays, DMSO stock precipitation is a common failure mode.
-
Recommendation: Run kinetic solubility assays in biorelevant media (FaSSIF) rather than just PBS to predict in vivo behavior accurately.
Metabolic Stability: The "Bromine Blockade"
The primary driver for utilizing 3,5-disubstituted 7-azaindoles is the mitigation of oxidative metabolism.
Mechanism of Action[4]
-
Indole/Unsubstituted 7-azaindole: The C3 position is highly electron-rich and susceptible to electrophilic attack by CYP450 enzymes (hydroxylation), leading to ring opening or dimerization.
-
3,5-Dibromo Derivative: The bromine atoms sterically and electronically deactivate the C3 and C5 positions, effectively "capping" the primary metabolic soft spots.
Visualization: Metabolic Pathway Blocking
The following diagram illustrates how the dibromo-substitution shifts the metabolic fate of the scaffold.
Permeability & Transporters (Caco-2/PAMPA)
Despite low solubility, the 3,5-dibromo derivative typically exhibits High Permeability (Papp > 10 x 10⁻⁶ cm/s) due to its lipophilic nature.
-
Efflux Risk: Halogenated aromatics are frequent substrates for P-glycoprotein (P-gp).
-
Experimental Flag: High non-specific binding to the plasticware in Caco-2 plates is common for this compound class.
-
Validation Step: Mass balance calculation is mandatory. If recovery is <70%, data is invalid due to plastic binding or cellular accumulation.
CYP Inhibition Potential
A critical liability for 7-azaindoles is the potential for the pyridine nitrogen (N7) to coordinate with the Heme iron of CYP enzymes, causing Reversible Inhibition .
-
Comparison: Indoles (Carbon at pos 7) do not bind heme iron. 7-azaindoles do.
-
3,5-Dibromo Effect: The electron-withdrawing bromines reduce the basicity of the N7 nitrogen, theoretically weakening the heme coordination compared to the unsubstituted parent. However, the lipophilicity increases affinity for the CYP active site.
-
Verdict: Screen for CYP3A4 and CYP2D6 inhibition early.
Detailed Protocol: Microsomal Stability Assay
This protocol is designed to validate the metabolic stability enhancement of the dibromo-derivative.
Workflow Visualization
Step-by-Step Methodology
-
Stock Preparation: Dissolve this compound in DMSO to 10 mM. Dilute to 1 µM in Phosphate Buffer (pH 7.4). Note: Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.
-
Microsome Mix: Thaw human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in buffer.
-
Pre-Incubation: Mix compound and microsomes. Equilibrate at 37°C for 5 minutes.
-
Reaction Start: Add NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Tolbutamide (Internal Standard).
-
Processing: Vortex for 10 min, Centrifuge at 4000g for 20 min (4°C).
-
Quantification: Inject supernatant into LC-MS/MS. Monitor the [M+H]+ transition for the dibromo isotope pattern (approx. m/z 275/277/279).
Calculation:
Plot ln(% Remaining) vs. Time. The slope (
References
-
Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Cyprotex. (2024). "Microsomal Stability Assay Protocol." Evotec/Cyprotex Standard Protocols. Link
-
Kerns, E.H. (2001). "High throughput physicochemical profiling for drug discovery." Journal of Pharmaceutical Sciences. Link
Sources
Cross-Validation of Analytical Methods for 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
Executive Summary
In the synthesis of kinase inhibitors (e.g., Vemurafenib analogs, JAK inhibitors), 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine (CAS: 134457-14-0) serves as a critical halogenated scaffold. Its "3,5-dibromo" substitution pattern presents a unique analytical challenge: distinguishing the target molecule from its mono-brominated precursors (3-bromo or 5-bromo congeners) and over-brominated byproducts (2,3,5-tribromo species).
Relying solely on HPLC-UV "Area %" is insufficient for drug development due to the varying extinction coefficients of these halogenated impurities. This guide details a cross-validation workflow where Quantitative NMR (qNMR) is used as an orthogonal benchmark to validate and calibrate the routine HPLC-UV/MS method. This approach ensures that the "purity" reported is not just a chromatographic artifact but a true reflection of mass balance.
Technical Context: The Impurity Landscape
The synthesis of 3,5-dibromo-7-azaindole typically involves electrophilic aromatic substitution. The analytical method must resolve the following species:
| Species | Structure Note | Analytical Challenge |
| Target | 3,5-Dibromo-7-azaindole | Reference Standard required. |
| Impurity A | 3-Bromo-7-azaindole | Precursor; distinct retention time (RT). |
| Impurity B | 5-Bromo-7-azaindole | Precursor; similar polarity to target. |
| Impurity C | 2,3,5-Tribromo-7-azaindole | Over-reaction; highly lipophilic. |
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Role: Routine process monitoring and impurity profiling. Status: Needs calibration via Method B.
Optimized Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Detection: UV at 230 nm (Azaindole core absorption) and 254 nm. MS (ESI+) for ID.[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
Performance Characteristics
-
Specificity: The 3,5-dibromo species elutes later than mono-bromo variants due to increased lipophilicity.
-
Limitation: UV response factors for mono-bromo vs. di-bromo species differ. A 1% impurity peak area does not necessarily equal 1% by weight.
Method B: Quantitative NMR (qNMR)[2][3][4][5]
Role: Primary Reference Method (Absolute Purity). Status: The "Gold Standard" for cross-validation.
Principle
Unlike HPLC, qNMR response is directly proportional to the molar ratio of nuclei, independent of the molecule's UV absorption. It allows for the calculation of absolute weight % purity without a reference standard of the analyte itself.
Protocol
-
Instrument: Bruker Avance III HD 400 MHz (or higher).
-
Solvent: DMSO-d6 (provides optimal solubility for azaindoles).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Rationale: Maleic acid provides a sharp singlet at ~6.2 ppm, distinct from the aromatic region of the azaindole (7.5 - 8.5 ppm).
-
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).
-
Pulse Angle: 90°.
-
Scans: 16 - 64 (to achieve S/N > 150).
Signal Assignment (Target Molecule)
-
H-2 (Pyrrole ring): Singlet/Doublet at ~7.8 ppm.
-
H-4 (Pyridine ring): Doublet at ~8.3 ppm.
-
H-6 (Pyridine ring): Doublet at ~8.5 ppm.
-
Note: The absence of H-3 and H-5 signals confirms the substitution pattern.
Cross-Validation Workflow & Comparative Analysis
The core of this guide is the Validation Loop . We do not simply run two methods; we use qNMR to assign the "True Value" to a batch, which is then used to calculate the Relative Response Factors (RRF) for the HPLC method.
Experimental Data Comparison (Simulated Representative Data)
| Metric | HPLC-UV (Method A) | qNMR (Method B) | Interpretation |
| Purity Value | 98.5% (Area) | 97.2% (Weight) | HPLC overestimates purity due to low UV response of non-chromophoric impurities (e.g., salts, solvents). |
| Specificity | High (Separates isomers) | High (Distinct chemical shifts) | Both methods confirm the 3,5-substitution pattern. |
| LOD | 0.05% | ~0.5% | HPLC is superior for trace impurity detection. |
| Sample Req. | < 1 mg | 10-20 mg | qNMR is material-intensive. |
The Validation Logic Diagram
Figure 1: The "Gold Standard" workflow. qNMR assigns the absolute potency of the standard, which effectively "teaches" the HPLC method how to quantify the target accurately.
Detailed Protocol: Calculating Absolute Purity
To perform the cross-validation, use the following equation to derive the potency of your standard via qNMR. This value (
Where:
- : Integrated Area (qNMR signal)
- : Number of protons (e.g., 2 for Maleic Acid, 1 for H-4 of Azaindole)
- : Molar Mass ( g/mol )
- : Weighed Mass (mg)[1][2]
- : Purity (as a decimal, e.g., 0.999)
Critical Step: Ensure the qNMR integration of the target signal (e.g., H-4 at ~8.3 ppm) does not overlap with any residual solvent peaks or the 13C satellites of the solvent.
References
-
General qNMR Protocol: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[3][4] Journal of Medicinal Chemistry, 2014.[4]
-
HPLC Method Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.
-
Synthesis & Characterization of Brominated Azaindoles: Wei, Y., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." RSC Advances, 2018. (Provides spectral data for analogous brominated azaindoles).
-
7-Azaindole Analytical Properties: Sielc Technologies. "Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column." (Demonstrates separation logic for halogenated azaindoles).
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asdlib.org [asdlib.org]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: Evaluating the Novelty and Therapeutic Potential of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in Kinase Inhibition
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. The selection of a core scaffold dictates not only the potential for potent and selective target engagement but also the downstream developability of a drug candidate. Among the myriad of heterocyclic systems, the 7-azaindole core, and specifically its derivatized form, 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the realm of kinase inhibition. This guide provides an in-depth technical assessment of the novelty of this scaffold, comparing its performance with established alternatives and providing the experimental foundation for its application in drug discovery programs.
The 7-Azaindole Advantage: More Than Just a Bioisostere
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bioisostere of indole, a common motif in bioactive natural products and pharmaceuticals.[1][2] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the pyridine ring imparts several advantageous properties. This substitution can enhance aqueous solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor in the form of the pyridine nitrogen, all of which can lead to improved pharmacokinetic profiles.[1]
The true novelty of the 3,5-dibrominated variant of this scaffold lies in its synthetic versatility and its ability to serve as a platform for generating diverse libraries of kinase inhibitors. The bromine atoms at the 3 and 5 positions provide orthogonal handles for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core. This "plug-and-play" characteristic is invaluable in structure-activity relationship (SAR) studies, enabling the rapid optimization of potency and selectivity against a specific kinase target.
Comparative Analysis: this compound vs. Alternative Scaffolds
The utility of a scaffold is best understood in the context of its alternatives. Here, we compare the this compound scaffold with other common heterocyclic cores used in the development of kinase inhibitors.
| Scaffold | Key Features | Representative Kinase Targets | Reported IC50 Range (nM) |
| This compound | - Versatile handles for SAR exploration- Strong hydrogen bonding interactions with the kinase hinge region- Favorable physicochemical properties | IGF-1R, TNIK, B-RAF, JAK3, FGFR | 0.035 - 48.6[3][4] |
| Pyrazolopyrimidine | - Established scaffold in numerous approved drugs- Mimics the purine core of ATP | EGFR, CDK2, GSK-3 | 0.034 - 135[5] |
| Thienopyridine | - Bioisostere of purines and pyridines- Can offer unique intellectual property | c-Met, P2Y12 | 0.005 - 13.581 (µM)[6] |
| Furopyridine | - Oxygen heteroatom can influence solubility and hydrogen bonding | CDK2, PI3K | Data not directly comparable |
Note: The IC50 values presented are for representative compounds and were determined under various experimental conditions. A direct head-to-head comparison under identical assay conditions is necessary for a definitive assessment of relative potency.
The 7-azaindole core of the 3,5-dibrominated scaffold provides a distinct advantage in targeting the ATP-binding site of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a strong, bidentate interaction with the kinase hinge region.[7] This interaction is often more favorable than that of the parent indole scaffold, which lacks the hydrogen bond accepting nitrogen.
Experimental Protocols
A key aspect of scientific integrity is the ability to reproduce and validate experimental findings. To this end, we provide a detailed, step-by-step protocol for the synthesis of the this compound scaffold.
Synthesis of this compound
This protocol is a multi-step synthesis starting from 2-aminopyridine.
Step 1: Bromination of 2-aminopyridine
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at a low temperature (-5 to 15 °C).
-
Stir the reaction mixture at low temperature for 1-5 hours.
-
Filter the reaction mixture and wash the filter cake with water.
-
Adjust the pH of the aqueous filtrate to 11-12 with a base to remove succinimide.
-
Filter the resulting precipitate to obtain 5-bromo-2-aminopyridine.
Step 2: Iodination of 5-bromo-2-aminopyridine
-
Dissolve 5-bromo-2-aminopyridine in an acidic solution.
-
Add potassium iodate and stir until dissolved.
-
Slowly add an aqueous solution of potassium iodide and heat the mixture to 85-95 °C for 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure and cool to crystallize the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.
Step 3: Sonogashira Coupling and Deprotection
-
To a solution of the sulfate salt of 5-bromo-3-iodo-2-aminopyridine in a suitable solvent, add cuprous iodide, a palladium catalyst, and an alkyne reagent under an inert atmosphere.
-
Heat the reaction to 40-60 °C for 1-5 hours.
-
Add a base (e.g., KOH) and reflux for 1-5 hours.
-
Cool the reaction, crystallize, filter, and wash the product to obtain 5-bromo-3-alkynyl-2-aminopyridine.
Step 4: Intramolecular Cyclization
-
To a solution of 5-bromo-3-alkynyl-2-aminopyridine in a suitable solvent, add a base and stir at 60-85 °C for 1-3 hours.
-
Cool the reaction and pour it into ice water.
-
Filter the resulting precipitate to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Therapeutic Opportunities
The this compound scaffold has demonstrated inhibitory activity against a range of kinases implicated in various diseases, most notably cancer. Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for identifying potential therapeutic applications.
B-RAF Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the B-RAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.
Caption: The RAF-MEK-ERK signaling pathway and the point of intervention for B-RAF inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. JAK3, in particular, is crucial for lymphocyte development and function.
Caption: The JAK-STAT signaling pathway with JAK3 as a key therapeutic target.
Conclusion
The this compound scaffold represents a significant advancement in the design of kinase inhibitors. Its inherent physicochemical advantages as a 7-azaindole, combined with the synthetic flexibility afforded by the dibromo substitution pattern, make it a highly attractive starting point for drug discovery campaigns. While direct comparative data with alternative scaffolds under standardized conditions remains an area for further investigation, the wealth of literature on its successful application in inhibiting a diverse range of kinases underscores its novelty and therapeutic potential. As our understanding of kinase biology continues to expand, versatile and adaptable scaffolds like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
References
-
SAR-20351 demonstrates promising safety and efficacy in syngeneic tumor models. (2019-11-12). Retrieved from [Link]
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Retrieved from [Link]
-
From Latent Manifolds to Targeted Molecular Probes: An Interpretable, Kinome-Scale Generative Machine Learning Framework for Family-Based Kinase Ligand Design. MDPI. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]
-
Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. PMC. Retrieved from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. Retrieved from [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PMC. Retrieved from [Link]
-
A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. (2024-03-08). Retrieved from [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022-04-14). Retrieved from [Link]
-
Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. PubMed. Retrieved from [Link]
-
Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. PMC. Retrieved from [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023-06-07). Retrieved from [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024-09-05). Retrieved from [Link]
-
Half-maximal Inhibitory Concentration (IC50) of selective FGFR inhibitors on tyrosine kinase FGF receptors. ResearchGate. Retrieved from [Link]
-
A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. PubMed. Retrieved from [Link]
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. Retrieved from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2025-10-15). Retrieved from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Retrieved from [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). ResearchGate. Retrieved from [Link]
-
Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. (2024-12-03). Retrieved from [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2025-08-05). Retrieved from [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Retrieved from [Link]
-
Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PubMed Central. Retrieved from [Link]
-
Azaindole Therapeutic Agents. PMC. Retrieved from [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022-12-24). Retrieved from [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Retrieved from [Link]
-
Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. PMC. Retrieved from [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (2025-08-06). Retrieved from [Link]
-
Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Retrieved from [Link]
-
Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents. (2023-01-13). Retrieved from [Link]
-
JAK pathway | JAK inhibitors. Adooq Bioscience. Retrieved from [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025-06-17). Retrieved from [Link]
-
Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. MDPI. Retrieved from [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021-02-01). Retrieved from [Link]
-
IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. ResearchGate. Retrieved from [Link]
-
Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006-10-01). Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). Retrieved from [Link]
-
What are SGK1 inhibitors and how do they work?. (2024-06-21). Retrieved from [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Retrieved from [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016-02-08). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019-09-20). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020-01-01). Retrieved from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]
-
Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Brominated 1H-pyrrolo[2,3-b]pyridine Isomers for Drug Discovery
In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, frequently utilized for its ability to mimic purine and indole systems, thereby interacting with a wide array of biological targets.[1] The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly modulate its physicochemical properties, influencing everything from target affinity and selectivity to pharmacokinetic profiles. This guide provides a detailed comparison of the physicochemical properties of key monobromo-1H-pyrrolo[2,3-b]pyridine isomers. While direct experimental data for many dibromo-isomers such as 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine is not extensively available in public literature, we will leverage the data from monobrominated precursors to extrapolate and predict the impact of polysubstitution. This analysis is grounded in fundamental chemical principles and supported by established experimental protocols, offering a valuable resource for researchers engaged in the synthesis and application of these versatile heterocyclic compounds.
The Influence of Bromine Substitution on Core Physicochemical Parameters
The position of a bromine atom on the 1H-pyrrolo[2,3-b]pyridine core dramatically influences its electronic distribution, intermolecular interactions, and ultimately, its bulk properties. Understanding these structure-property relationships is crucial for the rational design of drug candidates.
Melting Point
The melting point of a crystalline solid is a reflection of the strength of its crystal lattice forces. For the bromo-7-azaindole isomers, factors such as hydrogen bonding, dipole-dipole interactions, and molecular symmetry play a pivotal role.
| Compound | Melting Point (°C) | Rationale for Observed/Predicted Values |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 185 - 189[2] | Bromine substitution on the electron-rich pyrrole ring can influence N-H acidity and impact hydrogen bonding networks. |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 178 - 183[3] | Substitution on the pyridine ring alters the dipole moment and potential for intermolecular interactions compared to substitution on the pyrrole ring. |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 178 - 182 | The position of the bromine on the pyridine ring, para to the ring fusion, will have a distinct effect on the molecule's overall polarity and crystal packing. |
| This compound (Predicted) | >200 | The introduction of a second bromine atom is expected to significantly increase the molecular weight and polarizability, leading to stronger van der Waals forces and a higher melting point. The potential for altered hydrogen bonding and dipole interactions would also contribute. |
Solubility
Aqueous solubility is a critical parameter for drug absorption and distribution. The ability of the 7-azaindole core to form hydrogen bonds via the pyrrole N-H and the pyridine nitrogen is a key determinant of its water solubility.
-
3-Bromo, 4-Bromo, and 5-Bromo Isomers : These compounds are generally reported to have poor solubility in water but are soluble in common organic solvents like dichloromethane and ethyl acetate.[2][3] This is expected, as the introduction of a large, hydrophobic bromine atom decreases the overall polarity of the molecule.
-
Predicted Solubility of this compound : The addition of a second bromine atom will further increase the lipophilicity of the molecule, leading to a predicted decrease in aqueous solubility compared to its monobrominated counterparts.
Acidity and Basicity (pKa)
The 1H-pyrrolo[2,3-b]pyridine scaffold possesses both an acidic proton (on the pyrrole nitrogen) and a basic site (the pyridine nitrogen). The pKa values associated with these sites are crucial for understanding a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
The parent 7-azaindole has a pKa of approximately 4.59 for the pyridine nitrogen.[4]
-
Effect of Bromine Substitution : Bromine is an electron-withdrawing group, and its position will influence the basicity of the pyridine nitrogen. Substitution on the pyridine ring (e.g., at the 4 or 5-position) is expected to have a more pronounced effect on the pyridine nitrogen's basicity compared to substitution on the pyrrole ring (e.g., at the 3-position).
-
Predicted pKa of this compound : With bromine atoms on both the pyrrole and pyridine rings, a significant decrease in the basicity of the pyridine nitrogen is anticipated. The electron-withdrawing effects of both bromine atoms will reduce the electron density on the pyridine nitrogen, making it a weaker base.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity. It is a critical parameter in drug design, influencing membrane permeability, protein binding, and metabolic stability.
-
General Trends : The introduction of a bromine atom significantly increases the lipophilicity of the 7-azaindole core.
-
Predicted LogP of this compound : The LogP is expected to be significantly higher than that of the monobromo isomers due to the presence of two hydrophobic bromine atoms. This increased lipophilicity would have profound implications for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols for Physicochemical Characterization
To ensure the reliability and reproducibility of experimental data, standardized protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties discussed above.
Melting Point Determination
The determination of a sharp melting point range is a primary indicator of compound purity.
Caption: Workflow for Melting Point Determination.
Protocol:
-
A small amount of the crystalline compound is placed in a capillary tube.[5]
-
The capillary tube is placed in a melting point apparatus.[6]
-
The sample is heated at a controlled rate.[6]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as a range.[6]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8]
Caption: Shake-Flask Method for Solubility.
Protocol:
-
An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[9]
-
The mixture is agitated in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
The saturated solution is separated from the excess solid by centrifugation or filtration.[7]
-
The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[7]
pKa Determination
The pKa can be determined by various methods, including potentiometric titration and UV-Vis or NMR spectroscopy.
Caption: Spectroscopic pKa Determination Workflow.
Protocol (Spectroscopic Method):
-
Solutions of the compound are prepared in a series of buffers with known pH values.[10]
-
A spectroscopic property that changes with protonation (e.g., UV absorbance at a specific wavelength or NMR chemical shift) is measured for each solution.[10]
-
The data is plotted as the spectroscopic property versus pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.
LogP Determination (HPLC Method)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating LogP values.[11]
Caption: LogP Determination by RP-HPLC.
Protocol:
-
A calibration curve is generated by injecting a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18) and recording their retention times.[12]
-
The test compound is injected under the same chromatographic conditions.
-
The LogP of the test compound is determined by interpolating its retention time on the calibration curve.
Conclusion
The strategic placement of bromine atoms on the 1H-pyrrolo[2,3-b]pyridine scaffold provides a powerful tool for fine-tuning the physicochemical properties of potential drug candidates. While experimental data for di- and poly-brominated isomers are sparse, a thorough understanding of the principles governing the effects of substitution, combined with the data from monobrominated precursors, allows for rational prediction and design. The experimental protocols detailed herein provide a robust framework for the empirical determination of these critical parameters, empowering researchers to make data-driven decisions in the optimization of novel therapeutics. As the exploration of chemical space around the 7-azaindole core continues, a systematic approach to characterizing the physicochemical properties of its halogenated derivatives will be indispensable for advancing drug discovery efforts.
References
-
Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Heliyon. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
NIH. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Britannica. Heterocyclic compound - Melting, Boiling, Points. [Link]
-
FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]
-
SlideShare. experiment (1) determination of melting points. [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. [Link]
-
ResearchGate. Calculated pK a values of other N-heterocycles including indole, purine, oxazole, phthalazine, and 1,5-naphthyridine. [Link]
-
PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Google Patents.
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
PubChem. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
ZSMU. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
PubMed Central. How Accurately Can We Predict the Melting Points of Drug-like Compounds?. [Link]
-
University of Calgary. Melting point determination. [Link]
-
DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-7-azaindole CAS#: 74420-15-8 [chemicalbook.com]
- 3. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. enamine.net [enamine.net]
- 9. scielo.br [scielo.br]
- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
Chemical Profile & Hazard Assessment
The "Why" Behind the Protocol: Effective disposal begins with accurate identification. 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 134457-14-0) is a polyhalogenated 7-azaindole derivative. Unlike standard organic waste, the presence of two bromine atoms at the C3 and C5 positions dictates a specific disposal pathway. Upon thermal decomposition (incineration), this compound releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).
Critical Implication: You cannot dispose of this in standard "fuel blending" waste streams used for non-halogenated organics. It requires high-temperature incineration with acid gas scrubbing capabilities.
Chemical Identity & Properties
| Parameter | Data | Operational Relevance |
| CAS Number | 134457-14-0 | Unique identifier for waste manifests. |
| Synonyms | 3,5-Dibromo-7-azaindole | Common name in kinase inhibitor research. |
| Physical State | Solid (Powder/Crystal) | Requires "Solid Waste" stream unless dissolved. |
| Melting Point | 178-182 °C | Stable solid; unlikely to sublime at room temp. |
| Hazard Codes | H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[1][2] Irrit.) | Requires full PPE (Nitrile gloves, N95/P100 mask if dusting). |
| Waste Class | Halogenated Organic | DO NOT MIX with non-halogenated solvents.[3][4][5] |
Waste Segregation Strategy (Self-Validating System)
The Core Directive: The most common compliance failure in drug discovery labs is the cross-contamination of non-halogenated waste streams with halogenated compounds.
The Rule: If the waste contains >1% Halogens, the entire container is classified as Halogenated Waste.
Segregation Logic
-
Stream A: Solid Waste (Pure Compound/Debris)
-
Contents: Expired reagent, contaminated weighing boats, gloves, paper towels used for wiping.
-
Container: Wide-mouth HDPE jar (White).
-
Labeling: "Hazardous Waste - Solid - Halogenated."
-
-
Stream B: Liquid Waste (Mother Liquor/Rinsate)
-
Contents: Reaction mixtures (e.g., DMF, DMSO, Ethyl Acetate) containing the compound.
-
Container: HDPE Carboy (Safety Coated Glass is acceptable but less durable).
-
Labeling: "Hazardous Waste - Liquid - Halogenated."
-
Detailed Disposal Protocols
Protocol A: Solid Reagent Disposal
Use this for expired bottles or excess solid material.
-
PPE Verification: Don Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work inside a fume hood to capture dust.
-
Primary Containment: Keep the material in its original glass vial if possible. Ensure the cap is taped shut (Parafilm or electrical tape) to prevent loosening during transport.
-
Secondary Containment: Place the sealed vial into a clear, sealable plastic bag (Ziploc type).
-
Waste Container: Deposit the bagged vial into the Solid Halogenated Waste drum.
-
Manifest Entry: Log the chemical name and CAS number immediately.
-
Self-Check: Does the log match the mass added? (e.g., "+5g 3,5-Dibromo-7-azaindole").[2]
-
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for HPLC waste or reaction byproducts.
-
Compatibility Check: Ensure the liquid waste carboy is compatible with the solvent matrix (e.g., do not put acidic aqueous waste in a metal drum).
-
Transfer: Pour waste through a funnel into the Halogenated Solvent carboy.
-
Critical: Do not overfill (leave 10% headspace).
-
-
Rinsing: Rinse the reaction vessel with a small amount of compatible solvent (e.g., Acetone) and add rinsate to the same halogenated carboy.
-
Closure: Cap the carboy immediately. Do not leave funnels in open carboys.
Emergency Procedures: Spill Management
Scenario: You drop a 5g bottle of powder on the floor.
-
Isolate: Evacuate the immediate 10ft radius. Alert nearby personnel.
-
PPE Upgrade: If dust is visible in the air, wait 15 minutes for settling or wear a respiratory mask.
-
Containment: Cover the spill with a damp paper towel (to prevent dust generation).
-
Cleanup:
-
Scoop up the damp powder/towel mixture using a dustpan or stiff card.
-
Place all debris into a heavy-duty plastic bag.
-
Wipe the area 3x with soap and water.
-
Test surface pH (if applicable) or check for residue.
-
-
Disposal: Label the bag "Debris from Spill - Contains 3,5-Dibromo-7-azaindole" and place in the Solid Halogenated Waste bin.
Visual Workflow (DOT Diagram)
The following diagram illustrates the decision matrix for disposing of this compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating brominated heteroaromatic waste. Note the critical re-classification of non-halogenated solvents to "Halogenated" once the brominated compound is added.
Regulatory Context (RCRA & EPA)
While this compound is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.
-
Waste Characterization: Due to the halogen content, it typically falls under D001 (Ignitable, if in solvent) or general Hazardous Chemical Waste requiring thermal destruction.
-
Incineration Requirement: The presence of Bromine necessitates incineration at facilities capable of neutralizing hydrobromic acid emissions. Sending this to a standard fuel-blending cement kiln (common for non-halogenated solvents) can violate permit limits for halogens.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Analogous Structure & Hazards). PubChem.[2] [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories: Waste Segregation Guidelines.[Link][4]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
Personal protective equipment for handling 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
Executive Safety Summary
Compound: 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine (CAS: 134457-14-0) Primary Hazard Class: Irritant / Harmful Critical H-Codes: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation).
The Senior Scientist’s Perspective: Do not treat this merely as "another white powder." As a halogenated 7-azaindole derivative, this compound is a potent kinase inhibitor scaffold. Its lipophilicity—enhanced by the two bromine atoms—means it can readily traverse biological membranes. The critical danger zone is not the solid state, but the solution state. When dissolved in DMSO (dimethyl sulfoxide) for biological assays, the solvent acts as a penetrant carrier, potentially transporting the toxic payload directly through standard nitrile gloves and into your bloodstream within minutes.
Risk Assessment & Mechanistic Insight
To select the right PPE, you must understand the mechanism of exposure.
-
The Dust Vector (H335): The solid powder is often electrostatic. During weighing, micro-particles can drift. Inhalation leads to immediate mucosal irritation of the upper respiratory tract due to the reactive halogenated nitrogen heterocycle.
-
The Solvent Vector (The "Trojan Horse" Effect): Most protocols require dissolving this compound in DMSO or DMF.
-
Standard Nitrile Gloves: DMSO permeates standard disposable nitrile (4 mil) in <5 minutes.
-
Result: If you spill the solution on a nitrile glove and do not change it immediately, the DMSO carries the this compound through the glove material and into your skin (transdermal absorption).
-
Personal Protective Equipment (PPE) Matrix
The following table summarizes the required PPE based on the state of matter.
| Body Area | PPE Requirement (Solid Handling) | PPE Requirement (Solution/DMSO Handling) | Technical Rationale |
| Eyes | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles | Safety glasses allow powder drift to bypass side shields. Goggles seal the orbital area. |
| Hands | Nitrile Gloves (Min 5 mil thickness) | Double Gloving or Laminate Gloves (e.g., Silver Shield®) | DMSO degrades nitrile. Double gloving provides a "time buffer" to remove outer gloves upon contamination. |
| Respiratory | Fume Hood (Preferred) or N95/P100 Mask | Fume Hood (Mandatory) | Engineering controls (Hood) are superior to masks. Aerosols from pipetting are invisible. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek Sleeve Covers | Protects forearms from splashes during pipetting or vortexing. |
Operational Protocols
A. The "Double-Glove" Protocol (For Solubilization)
Context: You are preparing a 10 mM stock solution in DMSO.
-
Don Inner Glove: Put on a standard 4-5 mil nitrile glove. Tape the cuff to your lab coat sleeve to prevent wrist exposure.
-
Don Outer Glove: Put on a second pair of nitrile gloves (preferably a different color to spot tears) or a chemically resistant laminate glove.
-
The "Splash & Strip" Rule: If any liquid touches the outer glove:
B. Weighing & Transfer (Static Control)
Context: The powder is static and "jumps" away from the spatula.
-
Engineering Control: Work strictly inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizing bar if available. If not, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static before touching the powder.
-
Transfer: Do not weigh directly into a volumetric flask. Weigh onto weighing paper or a boat, then funnel into the vial. This prevents dust from settling on the flask neck, which could later contaminate your gloves.
Safety Decision Logic (Visualization)
The following diagram outlines the decision-making process for handling this compound safely.
Figure 1: Decision logic flow for selecting PPE based on the physical state of the chemical and associated specific risks.[3]
Emergency Response & Disposal
In Case of Skin Contact (Solution):
-
Remove: Peel off gloves immediately (do not roll them down, peel inside-out).
-
Wash: Wash skin with soap and cool water for 15 minutes. Note: Do not use hot water; it opens pores and accelerates absorption.
-
Report: Consult SDS and notify the safety officer.
Disposal Protocol:
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with non-halogenated solvents (like acetone or methanol waste) if your facility separates them. The bromine atoms require high-temperature incineration to prevent the formation of toxic byproducts.
-
Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of reaction, though this compound is generally stable.
References
-
PubChem. (2023). Compound Summary: this compound (CID 11234346). National Center for Biotechnology Information. Retrieved from [Link]
-
ECHA. (2023). C&L Inventory: this compound. European Chemicals Agency. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
